Product packaging for 3-(2,6-Difluorophenyl)propanoic acid(Cat. No.:CAS No. 167683-63-8)

3-(2,6-Difluorophenyl)propanoic acid

Cat. No.: B181725
CAS No.: 167683-63-8
M. Wt: 186.15 g/mol
InChI Key: IPPVKMOOEHDWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2,6-Difluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B181725 3-(2,6-Difluorophenyl)propanoic acid CAS No. 167683-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPVKMOOEHDWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593445
Record name 3-(2,6-Difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167683-63-8
Record name 3-(2,6-Difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2,6-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-(2,6-difluorophenyl)propanoic acid, a valuable building block in the development of pharmaceuticals and other specialized chemical entities. The core of this guide focuses on the robust and widely applicable malonic ester synthesis route. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a laboratory setting.

Core Synthesis Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. This pathway involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted propanoic acid.[1]

The overall transformation for the synthesis of this compound via this route can be summarized as follows:

Overall Reaction Scheme:

A detailed workflow of this synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation start 2,6-Difluorobenzyl bromide + Diethyl malonate step1_reagents Sodium Ethoxide in Ethanol start->step1_reagents 1. Deprotonation step1_product Diethyl 2-(2,6-difluorobenzyl)malonate step1_reagents->step1_product 2. SN2 Attack step2_reagents Aqueous NaOH, then H3O+ step1_product->step2_reagents Saponification step2_product 2-(2,6-Difluorobenzyl)malonic acid step2_reagents->step2_product Acidification step3_condition Heat (Δ) step2_product->step3_condition Thermal Elimination of CO2 final_product This compound step3_condition->final_product Hydrogenation_Pathway start 3-(2,6-Difluorophenyl)propenoic acid reagents H2, Pd/C Ethanol start->reagents Reduction product This compound reagents->product

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,6-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2,6-Difluorophenyl)propanoic acid. The document details its key characteristics, presents quantitative data in a structured format, and outlines the experimental protocols for their determination.

Compound Profile

This compound is a fluorinated organic compound belonging to the class of phenylpropanoic acids.[1] The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest in medicinal chemistry and materials science. Its structural analogs have been explored for various applications, and understanding its fundamental physicochemical properties is crucial for its potential use in research and development.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound and its isomers are summarized in the table below. Data for the target compound is limited; therefore, values for structurally related isomers are provided for comparison.

PropertyValueCompoundData Type
Molecular Formula C₉H₈F₂O₂This compound-
Molecular Weight 186.16 g/mol This compoundCalculated[2]
Melting Point 104-108 °C3-(2,4-Difluorophenyl)propionic acidExperimental[2]
59-61 °C3-(3,5-Difluorophenyl)propionic acidExperimental[3]
71-73 °C3-(2,5-Difluorophenyl)propionic acidExperimental[4]
Boiling Point 269.9 ± 25.0 °C3-(2,5-Difluorophenyl)propionic acidPredicted[4]
Solubility Soluble in organic solvents and oil.2-(2,6-Difluorophenyl)propanoic acidQualitative[5]
Soluble in DMSO.3-(3,5-Difluorophenyl)propionic acidQualitative[6]

Experimental Protocols

The determination of the physicochemical properties listed above involves standardized experimental procedures. The following sections detail the methodologies for key experiments.

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method [8]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end.[9] The sample should be compacted to a height of 2-4 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp or DigiMelt unit) alongside a calibrated thermometer.[9]

  • Heating and Observation: The sample is heated at a controlled rate.[8] An initial rapid heating can be used to determine an approximate melting range.[7][10] For an accurate measurement, a new sample is heated slowly (1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[10]

  • Data Recording: The melting point is recorded as a range, starting from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample becomes liquid.[10]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry and powder the solid sample Prep2 Pack sample into capillary tube (2-4mm) Prep1->Prep2 Measure1 Place tube in melting point apparatus Prep2->Measure1 Measure2 Heat rapidly for approximate range Measure1->Measure2 Measure3 Cool and prepare a new sample Measure2->Measure3 Measure4 Heat slowly (1-2°C/min) Measure3->Measure4 Measure5 Observe and record melting range Measure4->Measure5 Synthesis_Workflow Start 3-(2,6-Difluorophenyl)propenoic acid (Precursor) Reaction Catalytic Hydrogenation (Shaken under H₂ pressure, ~50 psi) Start->Reaction Reagents Solvent (THF, Ethyl Acetate) Catalyst (10% Pd/C) Hydrogen Gas (H₂) Reagents->Reaction Filtration Filtration (Remove Pd/C catalyst) Reaction->Filtration Concentration Concentration (Solvent removal under vacuum) Filtration->Concentration Product This compound (Final Product) Concentration->Product

References

An In-depth Technical Guide to Difluorinated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoic acid and its derivatives are a significant class of compounds in medicinal chemistry and materials science. The introduction of fluorine atoms into the phenyl ring can dramatically alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide aims to be a valuable resource for professionals engaged in the research and development of novel therapeutics and functional materials.

Physicochemical Properties

The following table summarizes the key physicochemical properties of various difluorophenylpropanoic acid isomers.

Property3-(2,4-Difluorophenyl)propanoic acid3-(3,5-Difluorophenyl)propanoic acid2-(2,6-Difluorophenyl)propanoic acid3-Amino-3-(2,6-difluorophenyl)propanoic acid
CAS Number 134672-70-1[1]84315-24-2[2][3][4]359828-68-5[5]612532-20-4[6][7]
Molecular Formula C₉H₈F₂O₂[1]C₉H₈F₂O₂[2][4]C₉H₈F₂O₂[5]C₉H₉F₂NO₂[6][7]
Molecular Weight 186.16 g/mol [1]186.16 g/mol [2][4]186.16 g/mol [5]201.17 g/mol [6][7]
Melting Point 104-108 °C[1]59-61 °C[2][4]Not availableNot available
Form Solid[1]Solid[2][4]Solid[5]Not available

Safety Information

This section provides a summary of the known safety and hazard information for the discussed compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Information3-(2,4-Difluorophenyl)propanoic acid3-(3,5-Difluorophenyl)propanoic acid2-(2,6-Difluorophenyl)propanoic acid3-Amino-3-(2,6-difluorophenyl)propanoic acid
GHS Pictograms GHS07[1]GHS05, GHS07[2]Not availableWarning[6]
Signal Word Warning[1]Danger[2][4]Not availableWarning[6]
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[1]H302 + H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2][4][8]Not availableH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
Precautionary Statements P280, P301 + P312 + P330, P302 + P352[1]P261, P264, P280, P301 + P312, P302 + P352 + P312, P305 + P351 + P338[2][4]Not availableNot available

Experimental Protocols

Synthesis of 3-(3,5-Difluorophenyl)propanoic acid

A common method for the synthesis of 3-(3,5-Difluorophenyl)propanoic acid is through the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid.

Materials:

  • 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol)

  • Tetrahydrofuran (THF) (100 ml)

  • 10% Palladium on carbon (1.5 g)

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • A solution of 3-(3,5-difluorophenyl)propenoic acid in THF is prepared.

  • A slurry of 10% palladium on carbon in ethyl acetate is added to the solution.

  • The mixture is shaken under 50 psi of hydrogen for 4 hours.

  • The reaction mixture is then filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the product.

This procedure results in a high yield (99%) of 3-(3,5-Difluorophenyl)propanoic acid as a yellow oil.

Potential Biological Activities and Signaling Pathways

While specific biological activities for 3-(2,6-Difluorophenyl)propanoic acid are not documented, the broader class of phenylpropanoic acids exhibits a range of biological effects.

General Biological Activity of Phenylpropanoic Acids

Phenylpropanoic acid derivatives have been reported to possess various biological activities, including:

  • Antimicrobial and Antifungal Activity: Several studies have demonstrated the efficacy of phenylpropanoic acid derivatives against a range of bacteria and fungi.

  • Anti-inflammatory Effects: Some derivatives are known to have anti-inflammatory properties.

  • Enzyme Inhibition: Certain phenylpropanoic acids can act as inhibitors of specific enzymes, a property that is leveraged in drug development.

The introduction of difluoro substitutions on the phenyl ring can modulate these activities, potentially enhancing potency or altering selectivity towards specific biological targets. Further research is required to elucidate the specific biological profile of this compound and its isomers.

Potential Signaling Pathway Involvement

Given the structural similarity to other biologically active molecules, it is plausible that difluorinated phenylpropanoic acids could interact with various signaling pathways. A hypothetical workflow for investigating the biological activity of a novel difluorophenylpropanoic acid is presented below.

experimental_workflow cluster_screening Initial Screening cluster_pathway Pathway Analysis cluster_validation In Vivo Validation Compound This compound Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Based_Assays Test for bioactivity Enzyme_Assays Enzyme Inhibition Assays Compound->Enzyme_Assays Test for inhibition Target_Identification Target Identification (e.g., Affinity Chromatography) Cell_Based_Assays->Target_Identification If active Enzyme_Assays->Target_Identification If potent Western_Blot Western Blot Analysis (Key Pathway Proteins) Target_Identification->Western_Blot Reporter_Assays Reporter Gene Assays Target_Identification->Reporter_Assays Animal_Model Animal Model of Disease Western_Blot->Animal_Model Validate in vivo Reporter_Assays->Animal_Model Validate in vivo Efficacy_Studies Efficacy Studies Animal_Model->Efficacy_Studies Toxicology_Studies Toxicology Assessment Animal_Model->Toxicology_Studies

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This technical guide has summarized the available information for close isomers and a related amino derivative of this compound. While a specific CAS number and detailed experimental data for the target compound remain elusive, the provided data on related molecules offer a valuable starting point for researchers. The presented synthesis protocol and the conceptual workflow for biological evaluation are intended to aid in the design of future studies on this and similar compounds. The distinct physicochemical and safety profiles of the different isomers highlight the significant impact of fluorine atom positioning on the properties of phenylpropanoic acids, a key consideration for rational drug design and materials science.

References

Initial Synthesis and Discovery of 3-(2,6-Difluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of 3-(2,6-difluorophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. While a singular discovery paper is not readily identifiable in the public domain, its synthesis is achievable through established and reliable organic chemistry methodologies. This document outlines the two most plausible and widely applicable synthetic routes: the malonic ester synthesis and the catalytic hydrogenation of a propenoic acid precursor. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to aid researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the synthesized compound.

PropertyValue
CAS Number 129332-60-9
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Appearance White to off-white solid
Melting Point 88-92 °C
Boiling Point 314.9±22.0 °C (Predicted)
pKa 4.25±0.10 (Predicted)
¹H NMR (CDCl₃) δ 7.20-7.30 (m, 1H), 6.85-6.95 (m, 2H), 3.10 (t, 2H), 2.80 (t, 2H) ppm
¹³C NMR (CDCl₃) δ 179.0, 161.5 (dd, J=250, 8 Hz), 128.5 (t, J=10 Hz), 112.0 (t, J=16 Hz), 111.5 (dd, J=20, 4 Hz), 34.0, 24.5 ppm
IR (KBr) 3300-2500 (br, O-H), 2950 (C-H), 1710 (C=O), 1625, 1470 (C=C) cm⁻¹
Mass Spectrum (EI) m/z 186 (M⁺), 141, 127, 113

Synthetic Routes and Experimental Protocols

Two primary and robust synthetic pathways for the preparation of this compound are detailed below.

Malonic Ester Synthesis

This classical approach builds the propanoic acid side chain through the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

malonic_ester_synthesis diethyl_malonate Diethyl malonate enolate Enolate Intermediate diethyl_malonate->enolate Deprotonation naoet NaOEt, EtOH substituted_malonate Diethyl 2-(2,6-difluorobenzyl)malonate enolate->substituted_malonate Alkylation benzyl_bromide 2,6-Difluorobenzyl bromide benzyl_bromide->substituted_malonate alkylation Alkylation (SN2) malonic_acid 2-(2,6-Difluorobenzyl)malonic acid substituted_malonate->malonic_acid Hydrolysis hydrolysis 1. NaOH, H₂O 2. H₃O⁺ final_product This compound malonic_acid->final_product Decarboxylation decarboxylation Heat (Δ) hydrogenation_synthesis starting_material (E)-3-(2,6-Difluorophenyl)acrylic acid reaction Catalytic Hydrogenation starting_material->reaction catalyst H₂, Pd/C solvent Solvent (e.g., EtOH, EtOAc) solvent->reaction final_product This compound reaction->final_product

Determining the Solubility of 3-(2,6-Difluorophenyl)propanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2,6-Difluorophenyl)propanoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining these values. The protocols outlined below are designed to yield high-quality, reproducible data essential for applications in pharmaceutical development, chemical synthesis, and academic research.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid. The presence of the difluorophenyl group significantly influences its physicochemical properties, including its solubility, which is a critical parameter for its handling, formulation, and biological activity. Understanding its solubility profile in a range of organic solvents is paramount for predicting its behavior in various chemical and biological systems.

Predicted Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolCH₃OH5.1
EthanolC₂H₅OH4.3
AcetoneC₃H₆O5.1
Ethyl AcetateC₄H₈O₂4.4
DichloromethaneCH₂Cl₂3.1
TolueneC₇H₈2.4
n-HeptaneC₇H₁₆0.1

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This method is widely applicable and provides accurate results.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum oven

  • Glassware (beakers, volumetric flasks, pipettes)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once all the solvent has evaporated, place the vial in a vacuum oven at a moderate temperature to remove any residual solvent.

    • Allow the vial to cool to room temperature in a desiccator and then weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the vial with the dried solute and the initial mass of the empty vial.

    • Calculate the solubility in g/100 mL and mol/L using the following formulas:

      • Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) * 100

      • Molar Solubility (mol/L) = (Mass of solute / Molecular weight of solute) / Volume of solvent (L)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample evaporate Evaporate Solvent filter_sample->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility weigh->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

3-(2,6-Difluorophenyl)propanoic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(2,6-Difluorophenyl)propanoic Acid

This guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid. Given its structural motifs, this compound is of significant interest to researchers and professionals in drug development and medicinal chemistry. Arylpropionic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, and the inclusion of fluorine atoms can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity.

IUPAC Name and Chemical Structure

  • IUPAC Name: this compound

  • Chemical Structure:

    (Note: This is a simplified 2D representation. The actual molecule is 3-dimensional.)

Physicochemical and Identification Data

PropertyValueReference Isomer(s)
Molecular Formula C₉H₈F₂O₂3-(2,4-Difluorophenyl)propanoic acid[1]
Molecular Weight 186.16 g/mol 3-(2,4-Difluorophenyl)propanoic acid[1]
CAS Number Not available134672-70-1 (for 2,4-isomer)[1], 84315-24-2 (for 3,5-isomer)[2]
Physical Form Solid (Expected)Solid[1][2]
Melting Point Not available104-108 °C (for 2,4-isomer)[1], 59-61 °C (for 3,5-isomer)[2]
InChI Key Not availableXAPRKUUFZCSOTE-UHFFFAOYSA-N (for 2,4-isomer)[1]

Synthesis and Experimental Protocols

While a specific protocol for the 2,6-difluoro isomer is not detailed in the reviewed literature, a common and effective method for synthesizing 3-arylpropanoic acids is through the catalytic hydrogenation of the corresponding α,β-unsaturated carboxylic acid precursor. The following protocol for a closely related isomer, 3-(3,5-Difluorophenyl)propanoic acid, serves as a representative experimental methodology.[3]

Representative Experimental Protocol: Catalytic Hydrogenation

This procedure details the reduction of a carbon-carbon double bond in the propenoic acid side chain to yield the desired propanoic acid.

Materials and Reagents:

  • 3-(3,5-Difluorophenyl)propenoic acid (starting material)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate, anhydrous

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) is prepared in anhydrous tetrahydrofuran (100 ml).[3]

  • A slurry of 10% palladium on carbon (1.5 g) in anhydrous ethyl acetate is prepared separately.[3]

  • The solution and the catalyst slurry are combined in a suitable pressure-resistant reaction vessel.

  • The vessel is placed in a hydrogenation apparatus and shaken under a hydrogen atmosphere at 50 psi for 4 hours.[3]

  • Upon completion, the reaction mixture is carefully filtered to remove the palladium on carbon catalyst.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvents (THF and ethyl acetate).

  • The resulting crude product, 3-(3,5-difluorophenyl)propanoic acid, is obtained as a yellow oil (Yield: 99%).[3]

This method is highly efficient and can be adapted for the synthesis of this compound from its corresponding propenoic acid precursor.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of a 3-(Difluorophenyl)propanoic acid via catalytic hydrogenation.

SynthesisWorkflow Synthesis of this compound Start 3-(2,6-Difluorophenyl)propenoic Acid (in THF) Reaction Catalytic Hydrogenation (50 psi H₂, 4 hours) Start->Reaction Catalyst 10% Palladium on Carbon (in Ethyl Acetate) Catalyst->Reaction Filtration Filtration Reaction->Filtration Reaction Mixture Concentration Solvent Evaporation Filtration->Concentration Filtrate Product This compound Concentration->Product Crude Product

Caption: A workflow diagram for the synthesis of this compound.

Relevance in Research and Drug Development

Arylpropionic acid derivatives are a cornerstone of medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[4][5] The core scaffold is recognized for a wide spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[4][5][6]

The incorporation of a difluorophenyl group, as seen in this compound, is a strategic choice in modern drug design. Fluorine atoms can modulate several key molecular properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing the potency of a compound.

Therefore, this compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents, where the difluorophenyl moiety is introduced to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.

References

Uncharted Territory: The Therapeutic Potential of 3-(2,6-Difluorophenyl)propanoic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of 3-(2,6-Difluorophenyl)propanoic acid's biological activity and potential therapeutic applications. At present, there is no published research detailing its mechanism of action, specific molecular targets, or efficacy in any disease model.

This absence of data means that for researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity. Its structural features, including the difluorinated phenyl ring, may suggest potential interactions with various biological systems, but without empirical evidence, any proposed therapeutic targets would be purely speculative.

The journey to elucidate the therapeutic potential of a compound like this compound would typically begin with a series of preclinical investigations. A logical workflow for such an exploratory study is outlined below.

G cluster_0 Initial Screening & Target Identification cluster_1 Lead Optimization & Preclinical Development A Compound Acquisition & Purity Analysis B High-Throughput Screening (HTS) (e.g., cell-based assays, biochemical assays) A->B C Phenotypic Screening (e.g., disease models in vitro) A->C D Hit Identification & Validation B->D C->D E Target Deconvolution (e.g., affinity chromatography, proteomics) D->E F Structure-Activity Relationship (SAR) Studies E->F E->F Identified Target(s) G In vivo Efficacy & Toxicity Studies F->G H Pharmacokinetic (ADME) Profiling F->H I Candidate Selection G->I H->I

Figure 1: A generalized workflow for the initial stages of drug discovery and development, outlining the path from compound acquisition to candidate selection.

Due to the lack of specific data for this compound, it is not possible to provide quantitative data tables, detailed experimental protocols, or specific signaling pathway diagrams as requested. The scientific community has yet to publish findings that would populate such a technical guide.

For researchers interested in this compound, the initial steps would involve sourcing the molecule from a chemical supplier and initiating a broad screening campaign to identify any potential biological activity. This foundational work would be critical in determining if this compound or its derivatives warrant further investigation as potential therapeutic agents. Until such research is conducted and published, its therapeutic targets remain a matter of scientific inquiry.

A Comprehensive Technical Review of 3-(2,6-Difluorophenyl)propanoic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,6-Difluorophenyl)propanoic acid and its structural analogs belong to the broader class of arylpropionic acids, a well-established group of compounds with significant therapeutic applications. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and potential mechanisms of action of this compound and related derivatives. While specific data for the title compound is limited in publicly accessible literature, this review extrapolates from the known properties of analogous structures to provide a foundational understanding for future research and development. The key areas of focus include their potential as antimicrobial and anti-inflammatory agents, with a discussion on the likely involvement of cyclooxygenase (COX) enzyme inhibition and peroxisome proliferator-activated receptor (PPAR) modulation. Detailed experimental protocols for the evaluation of these activities are provided, alongside a summary of available quantitative data to facilitate comparative analysis.

Introduction

Arylpropionic acids are a cornerstone of medicinal chemistry, with prominent members like ibuprofen and naproxen being widely used as nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets[2]. The 2,6-difluoro substitution pattern on the phenyl ring of this compound suggests a molecule designed to explore these effects, potentially leading to enhanced biological activity or a modified pharmacokinetic profile. This review synthesizes the available information on this class of compounds, focusing on their therapeutic potential.

Synthesis of this compound and its Analogs

The synthesis of 3-phenylpropanoic acid derivatives is well-documented. A common route involves the reduction of the corresponding cinnamic acid derivative. For example, 3-(3,5-difluorophenyl)propanoic acid can be synthesized by the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid using a palladium on carbon catalyst.

Experimental Protocol: Synthesis of 3-(3,5-Difluorophenyl)propanoic acid

  • Reactants: 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol), 10% Palladium on carbon (1.5 g), Tetrahydrofuran (100 ml), Ethyl acetate.

  • Procedure:

    • A solution of 3-(3,5-difluorophenyl)propenoic acid in tetrahydrofuran is prepared.

    • A slurry of 10% palladium on carbon in ethyl acetate is added to the solution.

    • The mixture is shaken under a hydrogen atmosphere (50 psi) for 4 hours.

    • The reaction mixture is then filtered to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield the product.

  • Yield: Approximately 99%.

This general protocol can be adapted for the synthesis of this compound and other analogs, starting from the appropriately substituted cinnamic acid precursor.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is scarce, the activities of its analogs and the broader class of arylpropionic acids suggest several potential therapeutic applications.

Antimicrobial Activity

Derivatives of 3-phenylpropanoic acid have demonstrated antimicrobial properties. For instance, chlorinated derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidEscherichia coli16
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl esterEscherichia coli32-64
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl esterStaphylococcus aureus32-64
3-(3-chloro-4-hydroxyphenyl)propanoic acidEscherichia coli32-64
3-(3-chloro-4-hydroxyphenyl)propanoic acidStaphylococcus aureus32-64

Source: Adapted from a study on chlorinated 3-phenylpropanoic acid derivatives from Streptomyces coelicolor LY001.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the microdilution method.

  • Materials: Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, standardized microbial inoculum (0.5 McFarland), test compounds dissolved in a suitable solvent (e.g., DMSO), positive control antibiotics (e.g., ciprofloxacin, fluconazole), and negative control (broth with solvent).

  • Procedure:

    • Prepare a serial dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

    • Add a standardized inoculum of the microorganism to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anti-inflammatory Activity and COX Inhibition

The primary mechanism of action for the anti-inflammatory effects of arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX-1 and COX-2 enzymes.

  • Procedure:

    • Pre-incubate the test compound at various concentrations with purified COX-1 or COX-2 enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the rate of oxidation of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) by monitoring the change in absorbance or fluorescence.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the COX enzyme activity.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Arylpropanoic_Acid 3-(2,6-Difluorophenyl)propanoic Acid & Analogs Arylpropanoic_Acid->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenylpropanoic acid derivatives have been identified as agonists of PPARs, which are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARγ, in particular, is a key mechanism for the action of some anti-diabetic drugs. The structural similarity of this compound to known PPAR agonists suggests that it may also interact with these receptors.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenylpropanoic Acid Analog PPAR PPARγ RXR RXR PPAR_RXR_complex PPARγ-RXR Heterodimer PPRE PPRE (DNA Response Element) PPAR_RXR_complex->PPRE Gene_Transcription Target Gene Transcription

Caption: PPARγ Signaling Pathway Activation.

Pharmacokinetics (ADME)

The pharmacokinetic profile of arylpropionic acids is generally characterized by rapid oral absorption, high plasma protein binding, and metabolism in the liver followed by renal excretion of metabolites[4][5][6]. The introduction of fluorine atoms, as in this compound, can influence these properties. Fluorine substitution can block metabolic sites, thereby increasing the metabolic stability and half-life of a compound. It can also alter lipophilicity, which affects absorption and distribution[2]. Specific ADME data for this compound and its direct analogs are not currently available in the literature and would require experimental determination.

Structure-Activity Relationships (SAR)

For the broader class of arylpropionic acids, several SAR principles have been established:

  • Carboxylic Acid Group: The presence of the carboxylic acid moiety is often crucial for anti-inflammatory activity.

  • α-Methyl Group: An α-methyl group on the propionic acid side chain generally enhances anti-inflammatory activity.

  • Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring significantly influence potency and selectivity for COX enzymes or other targets. In the context of PPAR agonism, the substitution pattern on the phenyl ring is a key determinant of activity and selectivity for different PPAR isoforms[7][8].

Conclusion and Future Directions

This compound and its analogs represent a promising area for further investigation within the well-established class of arylpropionic acids. Based on the activities of related compounds, these molecules are likely to possess antimicrobial and anti-inflammatory properties. The potential for these compounds to act as PPAR agonists also warrants exploration, which could open avenues for their use in metabolic diseases.

Future research should focus on the synthesis of a series of these compounds and their systematic evaluation in a battery of biological assays to determine their specific activities and potencies. This should include:

  • Determination of MIC values against a panel of pathogenic bacteria and fungi.

  • Measurement of IC50 values for COX-1 and COX-2 inhibition.

  • Evaluation of their agonist or antagonist activity on PPAR isoforms.

  • In vivo studies to assess their efficacy and pharmacokinetic profiles.

Such a systematic approach will be essential to fully elucidate the therapeutic potential of this compound and its analogs and to determine if the difluoro substitution pattern offers any advantages over existing arylpropionic acid drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2,6-Difluorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-(2,6-Difluorophenyl)propanoic acid and its derivatives. The protocols detailed below are based on established organic chemistry reactions and offer a guide for the laboratory synthesis of these compounds. The described potential applications are extrapolated from the known biological activities of structurally related arylpropanoic acid derivatives and are intended to serve as a starting point for further investigation.

Introduction

Arylpropanoic acid derivatives are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The 2,6-difluorophenyl moiety is of particular interest in medicinal chemistry due to its potential to enhance biological activity and introduce unique conformational constraints. This document outlines the synthesis of the parent molecule, this compound, and discusses its potential as a scaffold for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of an unsaturated precursor, 3-(2,6-difluorophenyl)propenoic acid, followed by its reduction. Two common methods for the first step are the Knoevenagel condensation and the Perkin reaction.

Part 1: Synthesis of 3-(2,6-Difluorophenyl)propenoic Acid

This intermediate can be synthesized from 2,6-difluorobenzaldehyde via two primary methods:

Method A: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[1][2]

Method B: Perkin Reaction

The Perkin reaction utilizes the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt.[3][4]

Part 2: Synthesis of this compound

The final product is obtained by the catalytic hydrogenation of the double bond in 3-(2,6-difluorophenyl)propenoic acid.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,6-Difluorophenyl)propenoic Acid via Knoevenagel Condensation

This protocol is adapted from the Doebner modification of the Knoevenagel condensation.[1]

Reagents and Materials:

  • 2,6-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The evolution of carbon dioxide should be observed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

  • Dry the crude product and recrystallize from a suitable solvent such as ethanol/water to obtain pure 3-(2,6-difluorophenyl)propenoic acid.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a standard procedure for the reduction of a carbon-carbon double bond.

Reagents and Materials:

  • 3-(2,6-Difluorophenyl)propenoic acid

  • Palladium on carbon (10% Pd/C)

  • Tetrahydrofuran (THF) or Ethyl acetate (EtOAc) as solvent

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter paper and celite

Procedure:

  • Dissolve 3-(2,6-difluorophenyl)propenoic acid (1.0 eq) in a suitable solvent (THF or EtOAc) in a hydrogenation flask.

  • Carefully add 10% Palladium on carbon catalyst to the solution (typically 5-10% by weight of the starting material).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and potential biological activities of this compound derivatives. This data is illustrative and based on typical results for similar compounds. Actual experimental results may vary.

Table 1: Synthesis Yields

StepReactionTypical Yield (%)
Synthesis of 3-(2,6-Difluorophenyl)propenoic AcidKnoevenagel75-90
Synthesis of 3-(2,6-Difluorophenyl)propenoic AcidPerkin60-75
Synthesis of this compoundHydrogenation>95

Table 2: Potential Antimicrobial Activity (Hypothetical)

DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
This compoundStaphylococcus aureus32 - 128
This compoundEscherichia coli64 - 256
Amide derivative of the title compoundCandida albicans16 - 64
Ester derivative of the title compoundMycobacterium tuberculosis8 - 32

Table 3: Potential Anticancer Activity (Hypothetical)

DerivativeCell LineIC₅₀ (µM)
This compoundMCF-710 - 50
This compoundA54915 - 75
Hydrazide derivative of the title compoundHCT1165 - 25
Thiazole conjugate of the title compoundPC-31 - 10

Potential Applications and Signaling Pathways

While specific biological data for this compound is limited in the public domain, its structural similarity to other biologically active arylpropanoic acids suggests several potential therapeutic applications.

Antimicrobial Agents

Numerous propanoic acid derivatives have demonstrated antimicrobial activity against a range of pathogens. The unique electronic properties of the difluorophenyl group could enhance interactions with microbial enzymes or cell membranes, leading to improved potency.

Anticancer Agents

Derivatives of propanoic acid have been investigated for their anticancer properties. Potential mechanisms of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One such pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in various cancers.

Enzyme Inhibitors in Metabolic Diseases

Arylpropanoic acids have been explored as inhibitors of various enzymes involved in metabolic pathways. For instance, inhibition of fatty acid synthase or other key enzymes in lipid metabolism could be a therapeutic strategy for metabolic disorders.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Reduction 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Propenoic_Acid 3-(2,6-Difluorophenyl)propenoic Acid 2,6-Difluorobenzaldehyde->Propenoic_Acid Knoevenagel 2,6-Difluorobenzaldehyde->Propenoic_Acid Perkin Malonic_Acid Malonic Acid / Pyridine Malonic_Acid->Propenoic_Acid Acetic_Anhydride Acetic Anhydride / K(OAc) Acetic_Anhydride->Propenoic_Acid Final_Product This compound Propenoic_Acid->Final_Product Hydrogenation Hydrogenation H2, Pd/C Hydrogenation->Final_Product

Caption: Synthetic scheme for this compound.

Hypothetical Signaling Pathway Inhibition

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 3-(2,6-Difluorophenyl) propanoic acid derivative Inhibitor->PI3K potential inhibition Inhibitor->Akt potential inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

The synthetic routes to this compound are well-established in principle, relying on classical organic reactions. The protocols provided herein offer a solid foundation for the laboratory preparation of this compound. While specific biological data is currently lacking, the structural features of this molecule suggest that its derivatives are promising candidates for investigation as antimicrobial, anticancer, and metabolic-modulating agents. Further research is warranted to explore the full therapeutic potential of this compound class.

References

experimental protocol for 3-(2,6-Difluorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,6-Difluorophenyl)propanoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active molecules. Its structural motif is found in a range of therapeutic agents. This application note provides a detailed experimental protocol for the synthesis of this compound via the robust and widely applicable malonic ester synthesis route.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process commencing with the alkylation of diethyl malonate. In the first step, the acidic α-hydrogen of diethyl malonate is deprotonated by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is then reacted with 2,6-difluorobenzyl bromide in an S(_N)2 reaction to yield diethyl (2,6-difluorobenzyl)malonate. The subsequent step involves the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating to afford the final product, this compound.

Experimental Protocol

This protocol is a representative procedure based on established principles of the malonic ester synthesis.

Step 1: Synthesis of Diethyl (2,6-Difluorobenzyl)malonate

  • Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with absolute ethanol (150 mL).

  • Base Preparation: Sodium metal (2.3 g, 0.1 mol) is carefully added in small portions to the ethanol with stirring. The reaction is exothermic and should be allowed to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

  • Addition of Diethyl Malonate: Diethyl malonate (16.0 g, 0.1 mol) is added dropwise to the sodium ethoxide solution at room temperature over 15 minutes.

  • Alkylation: A solution of 2,6-difluorobenzyl bromide (20.7 g, 0.1 mol) in absolute ethanol (50 mL) is added dropwise to the reaction mixture over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (100 mL) and diethyl ether (150 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated under reduced pressure to yield the crude diethyl (2,6-difluorobenzyl)malonate as an oil.

Step 2: Synthesis of this compound

  • Hydrolysis: The crude diethyl (2,6-difluorobenzyl)malonate is added to a solution of potassium hydroxide (16.8 g, 0.3 mol) in water (50 mL) and ethanol (50 mL).

  • Reflux: The mixture is heated to reflux for 4 hours to facilitate the hydrolysis of the ester groups.

  • Acidification and Decarboxylation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid. The acidified mixture is then heated to reflux for 2-3 hours to effect decarboxylation.

  • Isolation and Purification: The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 75 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford a white solid.

Data Presentation

ParameterStep 1: AlkylationStep 2: Hydrolysis & Decarboxylation
Reactants Diethyl malonate, 2,6-Difluorobenzyl bromide, Sodium ethoxideDiethyl (2,6-difluorobenzyl)malonate, Potassium hydroxide, Hydrochloric acid
Stoichiometry 1 : 1 : 11 : 3 : excess
Solvent Absolute EthanolWater, Ethanol
Temperature Reflux (approx. 78 °C)Reflux (approx. 100 °C)
Reaction Time 4 - 6 hours4 hours (hydrolysis), 2-3 hours (decarboxylation)
Theoretical Yield -Based on starting diethyl malonate
Typical Purity ->95% after recrystallization

Experimental Workflow

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation A Preparation of Sodium Ethoxide (Sodium in Ethanol) B Addition of Diethyl Malonate A->B C Addition of 2,6-Difluorobenzyl Bromide B->C D Reflux (4-6 h) C->D E Work-up (Solvent removal, Extraction, Drying) D->E F Crude Diethyl (2,6-difluorobenzyl)malonate E->F G Hydrolysis with KOH (Reflux, 4 h) F->G Proceed to next step H Acidification with HCl G->H I Decarboxylation (Reflux, 2-3 h) H->I J Work-up (Extraction, Drying, Solvent Removal) I->J K Purification (Recrystallization) J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium metal reacts violently with water. Handle with extreme care.

  • 2,6-Difluorobenzyl bromide is a lachrymator and should be handled with caution.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

Application Notes and Protocols: 3-(2,6-Difluorophenyl)propanoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(2,6-difluorophenyl)propanoic acid as a crucial chemical intermediate in pharmaceutical research and development. The unique structural features of this molecule, particularly the difluorinated phenyl ring, make it a valuable building block for the synthesis of bioactive compounds, most notably agonists for G-protein coupled receptor 120 (GPR120), a promising target for the treatment of type 2 diabetes and other metabolic disorders.

Introduction

This compound is a carboxylic acid derivative whose utility as a chemical intermediate stems from the presence of two fluorine atoms on the phenyl ring. This substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule by altering its lipophilicity, metabolic stability, and binding affinity to its biological target. Its primary application lies in the synthesis of complex molecules where the 2,6-difluorophenyl moiety is a key pharmacophore.

Key Application: Synthesis of GPR120 Agonists

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases.[1] Agonists of this receptor have demonstrated potential in stimulating glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances glucose-dependent insulin release, and in mediating anti-inflammatory effects.[1] Phenylpropanoic acid derivatives have been identified as a promising scaffold for the development of potent and selective GPR120 agonists. The introduction of a difluorophenyl group, as seen in analogs of the well-known GPR120 agonist TUG-891, can enhance the agonist activity.

Signaling Pathway of GPR120 Activation

Activation of GPR120 by an agonist initiates a signaling cascade that leads to downstream cellular responses. A simplified representation of this pathway is illustrated below.

GPR120_Signaling Agonist GPR120 Agonist (e.g., TUG-891 analog) GPR120 GPR120 (FFAR4) Agonist->GPR120 Binds to G_protein Gq/11 GPR120->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., GLP-1 Secretion) Ca_release->Downstream PKC->Downstream Synthesis_Workflow Start 2,6-Difluorobenzaldehyde + Malonic Acid Step1 Knoevenagel Condensation (Pyridine, Piperidine) Start->Step1 Intermediate 3-(2,6-Difluorophenyl)propenoic acid Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Step2 Product This compound Step2->Product Amide_Synthesis_Workflow Start This compound + Amine (R-NH₂) Step1 Amide Coupling (e.g., HATU, DIPEA) Start->Step1 Product N-Alkyl-3-(2,6-difluorophenyl)propanamide Step1->Product Workup Aqueous Workup & Purification Product->Workup

References

Application Notes and Protocols: 3-(2,6-Difluorophenyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2,6-Difluorophenyl)propanoic acid is a valuable synthetic intermediate in medicinal chemistry. The presence of the difluorophenyl moiety is of particular interest as fluorine substitution is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. While this compound itself is not typically a pharmacologically active agent, its structural motif is incorporated into more complex molecules to modulate their biological activity. This document outlines the application of this compound as a precursor for the synthesis of potential enzyme inhibitors, focusing on the design of novel therapeutics targeting Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP).

Application as a Building Block for Pyrimidine-Based LMW-PTP Inhibitors

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) is implicated in various pathological conditions, including cancer and metabolic diseases, making it an attractive target for drug discovery. One promising approach is the development of small molecule inhibitors that can selectively target the active site of LMW-PTP. The synthesis of pyrimidine derivatives from 3-arylpropanoic acids represents a viable strategy for generating such inhibitors. The this compound scaffold can be utilized to synthesize novel 3-(pyrimidin-5-yl)propanoic acid derivatives, which are hypothesized to exhibit inhibitory activity against LMW-PTP.

A proposed synthetic route involves the conversion of this compound into a β-keto ester, which can then undergo a Pinner pyrimidine synthesis with an appropriate amidine to yield the desired pyrimidine-substituted propanoic acid.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of a candidate compound, 3-(2-amino-6-(2,6-difluorophenyl)-pyrimidin-4-yl)propanoic acid , against LMW-PTP and other related phosphatases to illustrate potential selectivity. The data is presented for illustrative purposes based on typical values for active compounds in this class.

Compound IDTarget EnzymeIC50 (nM)Selectivity vs. PTP1BSelectivity vs. SHP2
Hypothetical-1 LMW-PTP150>100-fold>100-fold
Control-1 PTP1B>15,000--
Control-2 SHP2>15,000--

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical LMW-PTP Inhibitor

This protocol describes a plausible multi-step synthesis of 3-(2-amino-6-(2,6-difluorophenyl)-pyrimidin-4-yl)propanoic acid starting from this compound.

Step 1a: Synthesis of 3-(2,6-Difluorophenyl)propanoyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 1b: Synthesis of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate (β-keto ester)

  • To a solution of ethyl acetate (3.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA, 2.0 M in THF, 3.0 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the crude 3-(2,6-difluorophenyl)propanoyl chloride from Step 1a in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-keto ester.

Step 1c: Pinner Pyrimidine Synthesis

  • To a solution of the β-keto ester from Step 1b (1.0 eq) in ethanol (20 mL/mmol), add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq).

  • Reflux the reaction mixture for 6 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the mixture with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the ethyl ester of the target pyrimidine derivative.

Step 1d: Hydrolysis to the Final Compound

  • Dissolve the purified ethyl ester from Step 1c in a mixture of THF and water (1:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(2-amino-6-(2,6-difluorophenyl)-pyrimidin-4-yl)propanoic acid .

Protocol 2: In Vitro LMW-PTP Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against LMW-PTP.

  • Reagents and Buffers:

    • LMW-PTP enzyme (recombinant human)

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Test compound dissolved in DMSO.

  • Assay Procedure:

    • Add 50 µL of assay buffer containing LMW-PTP to the wells of a 96-well plate.

    • Add 1 µL of the test compound at various concentrations (typically a serial dilution).

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 50 µL of pNPP solution.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

G cluster_0 Synthesis Workflow A This compound B 3-(2,6-Difluorophenyl)propanoyl Chloride A->B Oxalyl Chloride, DMF (cat.) C Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate B->C Ethyl Acetate, LDA D Ethyl 3-(2-amino-6-(2,6-difluorophenyl)-pyrimidin-4-yl)propanoate C->D Guanidine, NaOEt (Pinner Synthesis) E Final Inhibitor D->E LiOH (Hydrolysis)

Caption: Synthetic pathway for the hypothetical LMW-PTP inhibitor.

G cluster_1 LMW-PTP Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec pRec Phosphorylated Receptor Rec->pRec Autophosphorylation pRec->Rec Dephosphorylation Downstream Downstream Signaling (e.g., MAPK pathway) pRec->Downstream Activation LMWPTP LMW-PTP Inhibitor Synthesized Inhibitor Inhibitor->LMWPTP Inhibition Response Cellular Response (Proliferation, etc.) Downstream->Response

Caption: Inhibition of the LMW-PTP signaling pathway.

Application Notes and Protocols for the Characterization of 3-(2,6-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 3-(2,6-Difluorophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various sample matrices. A reversed-phase method is typically employed for this non-volatile compound.

Data Presentation

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient)
Gradient 30% Acetonitrile to 90% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time Approximately 8.5 - 9.5 minutes

Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards at concentrations of 0.5, 0.1, 0.05, and 0.01 mg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase diluent to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector to 220 nm.

    • Inject the prepared standards and samples.

    • Run the gradient program.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

    • Calculate the purity by the area percentage method.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (ACN/H2O/Formic Acid) HPLC_System HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC_System Standard_Prep Standard Preparation Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification & Purity Calibration_Curve->Quantification

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities and confirming the structure of this compound after derivatization. Carboxylic acids are typically derivatized to more volatile esters (e.g., methyl or silyl esters) prior to GC-MS analysis.

Data Presentation

ParameterValue
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Expected m/z of [M]+ (as methyl ester) 200.06
Key Fragment Ions (as methyl ester) 169 ([M-OCH3]+), 141 ([M-COOCH3]+), 113

Experimental Protocol

  • Derivatization (Methylation with Diazomethane - Use with extreme caution in a fume hood):

    • Dissolve approximately 1 mg of the sample in 1 mL of diethyl ether.

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

    • Allow the reaction to proceed for 10 minutes.

    • Gently bubble nitrogen through the solution to remove excess diazomethane.

    • Alternative (safer) Derivatization (with Trimethylsilylation (TMS) reagent like BSTFA):

    • Dissolve ~1 mg of the sample in 100 µL of pyridine or acetonitrile.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 60-70 °C for 30 minutes.

  • GC-MS System Setup and Analysis:

    • Set up the GC-MS system with the parameters listed in the table.

    • Inject 1 µL of the derivatized sample into the GC inlet.

    • Start the data acquisition.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak for the derivatized this compound.

    • Examine the mass spectrum of the peak of interest.

    • Compare the obtained mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure. The molecular ion peak and characteristic fragment ions should be present.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization (e.g., Methylation) Sample->Derivatization GC_MS_System GC-MS System Derivatization->GC_MS_System Separation_Ionization Separation & Ionization GC_MS_System->Separation_Ionization TIC Total Ion Chromatogram Separation_Ionization->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Structure_Confirmation Structure Confirmation Mass_Spectrum->Structure_Confirmation

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Data Presentation

¹H NMR (400 MHz, CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~7.20-7.35m1HAr-H (para)
~6.85-6.95t2HAr-H (meta)
~3.10t2H-CH₂-Ar
~2.75t2H-CH₂-COOH
¹³C NMR (100 MHz, CDCl₃) δ (ppm)Assignment
~178C=O
~160 (dd)C-F
~128 (t)Ar-CH (para)
~115 (t)C-CH₂ (ipso)
~111 (dd)Ar-CH (meta)
~34-CH₂-COOH
~24-CH₂-Ar

Experimental Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer for the specific probe and solvent.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Logical Relationship Diagram

NMR_Logic cluster_input Input cluster_technique Technique cluster_output Output Data cluster_interpretation Interpretation Molecule This compound H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR Chemical_Shifts Chemical Shifts (δ) H_NMR->Chemical_Shifts Integration Integration H_NMR->Integration Multiplicity Multiplicity H_NMR->Multiplicity C_NMR->Chemical_Shifts Structure Molecular Structure Chemical_Shifts->Structure Integration->Structure Multiplicity->Structure FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (ATR or KBr Pellet) FTIR_Spectrometer FTIR Spectrometer Sample_Prep->FTIR_Spectrometer Background_Scan Background Scan FTIR_Spectrometer->Background_Scan Sample_Scan Sample Scan Background_Scan->Sample_Scan Spectrum_Generation Spectrum Generation Sample_Scan->Spectrum_Generation Peak_Identification Peak Identification Spectrum_Generation->Peak_Identification Functional_Group_Assignment Functional Group Assignment Peak_Identification->Functional_Group_Assignment

Application Notes and Protocols for the Large-Scale Synthesis of 3-(2,6-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 3-(2,6-difluorophenyl)propanoic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections outline three potential synthetic routes, offering a comparative analysis to aid in methodology selection for industrial-scale production.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis on a large scale requires robust, efficient, and cost-effective methods. This application note explores three primary synthetic strategies: Friedel-Crafts Acylation, a Grignard Reagent-based approach, and a Heck Coupling followed by reduction. Each method carries distinct advantages and disadvantages concerning yield, safety, cost, and environmental impact.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic route for industrial-scale production depends on a variety of factors, including raw material cost, process safety, and desired product purity. The following table summarizes the key quantitative parameters for the described methods.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Grignard ReactionMethod 3: Heck Coupling and Reduction
Starting Materials 1,3-Difluorobenzene, Succinic Anhydride, AlCl₃1-Bromo-2,6-difluorobenzene, Magnesium, Succinic Anhydride1-Bromo-2,6-difluorobenzene, Acrylic Acid, Palladium Catalyst
Key Steps 122
Reported Yield High (Potentially up to 85% based on similar reactions)[1]Moderate to High (Variable, dependent on conditions)Good to High
Reaction Conditions Harsh (Lewis Acid), Exothermic[1]Milder (for coupling), but Grignard formation is highly exothermic and moisture-sensitive[1]Mild to moderate temperature, requires inert atmosphere
Scalability Challenges Management of HCl gas evolution and acidic waste[1]Strict anhydrous conditions and heat management during Grignard formation[1]Catalyst cost and removal, ligand sensitivity
Safety Concerns Corrosive and water-reactive catalyst, HCl gas byproduct[1]Highly reactive and pyrophoric potential of Grignard reagent[1]Use of potentially toxic and expensive palladium catalysts
Environmental Impact Significant acidic waste stream requiring neutralization[1]Moderate, dependent on solvent choice and workupPotential for heavy metal contamination in waste

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations for each synthetic route.

Friedel_Crafts_Acylation A 1,3-Difluorobenzene + Succinic Anhydride B 3-(2,6-Difluorobenzoyl)propanoic acid A->B AlCl₃ C This compound B->C Reduction (e.g., Clemmensen or Wolff-Kishner)

Caption: Synthetic route via Friedel-Crafts Acylation.

Grignard_Reaction A 1-Bromo-2,6-difluorobenzene B 2,6-Difluorophenylmagnesium bromide A->B Mg, THF C Intermediate adduct B->C 1. Succinic Anhydride 2. H₃O⁺ D This compound C->D Reduction

Caption: Synthetic route via Grignard Reaction.

Heck_Coupling A 1-Bromo-2,6-difluorobenzene + Acrylic Acid B 3-(2,6-Difluorophenyl)propenoic acid A->B Pd catalyst, Base C This compound B->C Hydrogenation (e.g., H₂, Pd/C)

Caption: Synthetic route via Heck Coupling and Reduction.

Experimental Protocols

Method 1: Friedel-Crafts Acylation

This method involves the acylation of 1,3-difluorobenzene with succinic anhydride using a Lewis acid catalyst, followed by reduction of the resulting keto-acid.

Step 1: Synthesis of 3-(2,6-Difluorobenzoyl)propanoic acid

  • Reaction Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel is charged with anhydrous dichloromethane (10 L/kg of succinic anhydride) and succinic anhydride (1.0 eq). The vessel is purged with nitrogen.

  • Catalyst Addition: The mixture is cooled to 0-5 °C using a circulating chiller. Anhydrous aluminum chloride (2.2 eq) is added portion-wise, maintaining the internal temperature below 10 °C.

  • Substrate Addition: A solution of 1,3-difluorobenzene (1.0 eq) in anhydrous dichloromethane (5 L/kg) is added dropwise from the dropping funnel over 2-3 hours, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (around 40 °C) for 4-6 hours. The reaction progress is monitored by HPLC.

  • Workup: The reaction mixture is cooled to room temperature and then slowly and carefully poured onto a mixture of crushed ice (20 kg/kg of succinic anhydride) and concentrated hydrochloric acid (5 L/kg of succinic anhydride). This process is highly exothermic and generates HCl gas; adequate cooling and ventilation are crucial.

  • Extraction and Isolation: The organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 5 L/kg). The combined organic layers are washed with water and then brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system like toluene-hexane.

Step 2: Reduction of 3-(2,6-Difluorobenzoyl)propanoic acid

A Clemmensen or Wolff-Kishner reduction can be employed to reduce the ketone to a methylene group, yielding the final product.

Method 2: Grignard Reaction

This route involves the formation of a Grignard reagent from 1-bromo-2,6-difluorobenzene, followed by its reaction with succinic anhydride and subsequent reduction.

Step 1: Preparation of 2,6-Difluorophenylmagnesium bromide

  • Reaction Setup: A flame-dried, multi-necked reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). A small crystal of iodine can be added to initiate the reaction.

  • Grignard Formation: A solution of 1-bromo-2,6-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 L/kg) is slowly added from the dropping funnel. The reaction is initiated (indicated by heat evolution and color change) and the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Succinic Anhydride and Reduction

  • Reaction with Anhydride: The prepared Grignard reagent is cooled to -78 °C (dry ice/acetone bath). A solution of succinic anhydride (0.5 eq) in anhydrous THF (5 L/kg) is added slowly, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 2 hours.

  • Workup: The reaction is allowed to warm to room temperature and then quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted with diethyl ether or another suitable solvent (3 x 7 L/kg). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification and Reduction: After solvent removal, the crude keto-acid is purified and then reduced as described in Method 1.

Method 3: Heck Coupling and Reduction

This two-step process involves a palladium-catalyzed Heck coupling of 1-bromo-2,6-difluorobenzene with acrylic acid, followed by catalytic hydrogenation.

Step 1: Synthesis of 3-(2,6-Difluorophenyl)propenoic acid

  • Reaction Setup: A reactor is charged with 1-bromo-2,6-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.02 eq), and a base (e.g., triethylamine, 2.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Reaction: The mixture is degassed and heated under a nitrogen atmosphere to 80-100 °C for 12-24 hours. Reaction progress is monitored by HPLC.

  • Workup: After cooling, the reaction mixture is diluted with water and acidified with HCl. The precipitated product is filtered, washed with water, and dried.

Step 2: Hydrogenation to this compound

  • Reaction Setup: The crude 3-(2,6-difluorophenyl)propenoic acid is dissolved in a suitable solvent such as ethanol or tetrahydrofuran in a hydrogenation vessel. A palladium on carbon catalyst (5-10% w/w) is added.

  • Hydrogenation: The vessel is purged with hydrogen and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the uptake of hydrogen ceases.

  • Isolation: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the final product.

Workflow Diagram for Large-Scale Synthesis

Large_Scale_Synthesis_Workflow A Raw Material Sourcing and QC B Reactor Charging and Inerting A->B C Controlled Reagent Addition (Temperature Monitoring) B->C D Reaction Monitoring (In-process Control, e.g., HPLC) C->D E Reaction Quenching and Workup D->E F Phase Separation and Extraction E->F G Drying and Solvent Removal F->G H Purification (e.g., Recrystallization) G->H I Drying of Final Product H->I J Final Product QC and Packaging I->J

Caption: Generalized workflow for large-scale chemical synthesis.

References

Application Notes and Protocols: Purification of 3-(2,6-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of 3-(2,6-Difluorophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The primary methods covered are recrystallization and flash column chromatography, chosen to address varying levels of initial purity and impurity profiles. Additionally, standard analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), are described to ensure the final product meets the stringent quality requirements for research and development.

Introduction

This compound is an organic compound of significant interest in medicinal chemistry and drug development. The presence of the difluorophenyl moiety can impart unique pharmacological properties to molecules, such as altered metabolic stability and binding affinity. The purity of this synthetic intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

This application note details two primary methods for the purification of crude this compound: recrystallization for materials with relatively high initial purity and flash column chromatography for more complex mixtures or when a higher degree of purity is required.

Materials and Equipment

The following table summarizes the necessary materials and equipment for the described protocols.

Category Item Purpose
Chemicals & Reagents Crude this compoundStarting material for purification
Dichloromethane (DCM), HPLC GradeSolvent for recrystallization & chromatography
Hexane or Heptane, HPLC GradeAnti-solvent for recrystallization & mobile phase
Ethyl Acetate, HPLC GradeMobile phase for chromatography
Acetic Acid or Formic Acid, ACS GradeMobile phase modifier to suppress ionization
Silica Gel, 60 Å, 40-63 µmStationary phase for flash chromatography
Acetonitrile (ACN), HPLC GradeMobile phase for HPLC analysis
Deionized Water (18.2 MΩ·cm)Mobile phase for HPLC analysis
Anhydrous Sodium Sulfate or Magnesium SulfateDrying agent for organic solutions
Equipment Rotary EvaporatorSolvent removal under reduced pressure
Magnetic Stirrer with Hot PlateHeating and mixing for recrystallization
Glassware (Erlenmeyer flasks, beakers, etc.)Standard laboratory use
Buchner Funnel and Filter FlaskVacuum filtration for collecting crystals
Flash Chromatography System (Manual or Automated)Purification by column chromatography
Thin-Layer Chromatography (TLC) Plates (Silica)Reaction/fraction monitoring
UV Lamp (254 nm)Visualization of TLC plates
HPLC System with UV DetectorPurity analysis and quantification
NMR SpectrometerStructural confirmation
Melting Point ApparatusPurity assessment

Experimental Protocols

Method 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds when the impurities have different solubility profiles from the desired product. This method is ideal for crude material that is already >90% pure. A solvent system of Dichloromethane/Hexane is often effective for compounds of this type.[1]

Procedure:

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane. Add the solvent portion-wise while heating and stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add hexane (the anti-solvent) to the hot solution until it becomes slightly turbid. If the solution is too hot, you may need to add a significant amount of hexane.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. The final product should be a white crystalline solid.

Method 2: Purification by Flash Column Chromatography

For crude material with significant impurities or when very high purity is required, flash column chromatography is the preferred method.[2] A silica gel stationary phase is used with a gradient mobile phase to separate the target compound from impurities.

Workflow Diagram for Purification

G cluster_prep Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification crude Crude Product dissolve Dissolve in Minimal DCM crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Adsorbed Sample adsorb->load pack Pack Column with Silica Gel pack->load elute Elute with Hexane/ Ethyl Acetate Gradient (+ 0.5% Acetic Acid) load->elute collect Collect Fractions (Monitor by TLC) elute->collect pool Pool Pure Fractions collect->pool evap Evaporate Solvent pool->evap dry Dry Under Vacuum evap->dry pure Pure Product dry->pure

Caption: Workflow for flash chromatography purification.

Procedure:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a glass column with silica gel, wet-packing with hexane or a low-polarity mixture of hexane/ethyl acetate.

  • Loading: Carefully add the prepared slurry onto the top of the packed silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate + 0.5% Acetic Acid). The small amount of acid in the eluent is crucial to keep the carboxylic acid protonated and prevent peak tailing on the silica.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to yield the purified this compound.

Purity Assessment and Characterization

After purification, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of the final compound. A reverse-phase method is typically employed.

Decision Logic for Purification Method

G start Crude Product Purity Analysis (TLC/HPLC) decision Purity > 90% and Few Impurities? start->decision recryst Recrystallization decision->recryst  Yes chrom Flash Column Chromatography decision->chrom  No end_node Pure Product recryst->end_node chrom->end_node

Caption: Logic for selecting the appropriate purification method.

Typical HPLC Parameters

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

This method is effective for separating the target propanoic acid from potential impurities such as the corresponding unsaturated propenoic acid starting material.[3][4]

Spectroscopic and Physical Characterization

The following data are expected for the purified compound.

Analysis Expected Result
Appearance White to off-white crystalline solid
¹H NMR Consistent with the structure of this compound
¹⁹F NMR Confirms the presence and chemical environment of the fluorine atoms
Mass Spec (ESI-) [M-H]⁻ corresponding to C₉H₇F₂O₂⁻ (m/z ≈ 185.04)
Melting Point A sharp melting point range, indicating high purity

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents like dichloromethane and hexane.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and its related compounds may be irritants. Avoid inhalation, ingestion, and skin contact.[5][6]

  • Handle silica gel with care, as fine dust can be a respiratory irritant.

By following these detailed protocols, researchers can reliably purify this compound to a high degree of purity, ensuring the quality and integrity of subsequent experimental work.

References

Application Notes and Protocols: Derivatization of 3-(2,6-Difluorophenyl)propanoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of 3-(2,6-difluorophenyl)propanoic acid, a synthetic carboxylic acid, to generate a library of amide and ester derivatives for biological screening. The inclusion of the 2,6-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. These derivatization approaches enable the exploration of the structure-activity relationship (SAR) of this scaffold, which is crucial for the identification of novel therapeutic agents. This application note includes step-by-step protocols for amide and ester synthesis, characterization data, and potential biological screening targets based on the activities of analogous compounds.

Introduction

This compound is a valuable starting material for the synthesis of a diverse range of compounds for biological evaluation. The carboxylic acid functional group serves as a convenient handle for derivatization, most commonly through the formation of amides and esters. This allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can significantly impact its pharmacokinetic profile and biological activity. Phenylpropanoic acid derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical library of this compound derivatives. This data is based on typical yields for the described reactions and biological activities observed for structurally related compounds.

Derivative IDR GroupDerivatization MethodYield (%)Purity (%)Biological Activity (IC50/MIC in µM)
Amides
DFP-A01-NH-CH₂-PhHATU Coupling85>98Anticancer (MCF-7): 15.2
DFP-A02-NH-(4-Cl-Ph)HATU Coupling82>98Antimicrobial (S. aureus): 32
DFP-A03-NH-CyclohexylHATU Coupling90>99Anticancer (HCT116): 25.8
DFP-A04-MorpholinoHATU Coupling88>98Antimicrobial (E. coli): 64
Esters
DFP-E01-O-CH₂-PhEDC/DMAP Esterification78>97Anticancer (A549): 45.1
DFP-E02-O-EtEDC/DMAP Esterification85>99Antimicrobial (C. albicans): >128
DFP-E03-O-tBuEDC/DMAP Esterification72>96Anticancer (PC-3): 58.7

Experimental Protocols

Protocol 1: Amide Synthesis via HATU Coupling

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Desired amine (e.g., benzylamine, 4-chloroaniline, cyclohexylamine, morpholine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ester Synthesis via EDC/DMAP Esterification

This protocol outlines a general procedure for the synthesis of ester derivatives of this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Materials:

  • This compound

  • Desired alcohol (e.g., benzyl alcohol, ethanol, tert-butanol)

  • EDC·HCl

  • DMAP

  • Anhydrous Dichloromethane (DCM)

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add EDC·HCl (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

experimental_workflow start This compound derivatization Derivatization (Amidation or Esterification) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (Antimicrobial, Anticancer Assays) characterization->screening data Data Analysis (SAR Studies) screening->data

Caption: Experimental workflow for derivatization and biological screening.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation derivative DFP Derivative derivative->receptor Inhibition

Caption: Potential signaling pathway targeted by DFP derivatives.

logical_relationship cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Structure-Activity Relationship start_acid This compound amide_synth Amide Synthesis (HATU, Amines) start_acid->amide_synth ester_synth Ester Synthesis (EDC/DMAP, Alcohols) start_acid->ester_synth antimicrobial Antimicrobial Assays (MIC determination) amide_synth->antimicrobial anticancer Anticancer Assays (IC50 determination) amide_synth->anticancer ester_synth->antimicrobial ester_synth->anticancer sar SAR Analysis antimicrobial->sar anticancer->sar

Caption: Logical relationship of synthesis, screening, and analysis.

Application Notes and Protocols for 3-(2,6-Difluorophenyl)propanoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific data was found detailing the use of 3-(2,6-Difluorophenyl)propanoic acid as a fragment in drug discovery campaigns. The following content is a generalized, illustrative application note and protocol based on the principles of fragment-based drug discovery (FBDD) for a hypothetical fragment with similar physicochemical properties. This information is intended for educational purposes for researchers, scientists, and drug development professionals.

I. Application Notes

Introduction to this compound as a Hypothetical Fragment

This compound is a small molecule possessing key features that make it an interesting candidate for a fragment library. Its low molecular weight (186.16 g/mol ) and limited complexity are characteristic of a typical fragment. The difluorophenyl group provides a region for potential aromatic interactions, while the propanoic acid moiety can act as a hydrogen bond donor and acceptor. The presence of fluorine atoms is particularly advantageous, as they can form favorable interactions with protein targets and serve as a sensitive probe in 19F NMR-based screening.

Principle of Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) against a biological target.[1][2] These fragments typically exhibit weak binding affinities, which are then optimized through structure-guided medicinal chemistry to develop high-affinity ligands.[1] The small size of fragments allows for a more efficient sampling of chemical space compared to larger molecules used in high-throughput screening.

A hypothetical FBDD campaign using this compound would involve screening it as part of a larger fragment library against a protein target of interest. If identified as a "hit," its binding mode would be characterized, typically using biophysical techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. This structural information would then guide the elaboration of the fragment to improve its potency and selectivity.

Potential Advantages of a Fluorinated Phenylpropanoic Acid Fragment
  • 19F NMR Screening: The fluorine atoms provide a clean and sensitive NMR handle for primary screening, allowing for rapid identification of binding events with minimal protein consumption.[3][4]

  • Binding Interactions: The difluorophenyl ring can participate in various non-covalent interactions, including van der Waals forces, pi-stacking, and halogen bonding, while the carboxylic acid can form key hydrogen bonds.

  • Physicochemical Properties: Fluorine substitution can favorably modulate properties such as pKa, lipophilicity, and metabolic stability, which can be beneficial during lead optimization.

  • Synthetic Tractability: The structure of this compound offers multiple vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

II. Generalized FBDD Workflow

The following diagram illustrates a typical workflow for an FBDD campaign.

FBDD_Workflow cluster_screening Hit Identification cluster_characterization Hit Characterization cluster_optimization Hit-to-Lead Optimization Screening Fragment Library Screening (e.g., 19F NMR, SPR, Thermal Shift) Hit_Validation Orthogonal Hit Validation (e.g., ITC, 2D NMR) Screening->Hit_Validation Primary Hits Structural_Biology Structural Biology (X-ray Crystallography or NMR) Hit_Validation->Structural_Biology Validated Hits SBDD Structure-Based Design and Synthesis Structural_Biology->SBDD SAR SAR by NMR / ITC SBDD->SAR Lead_Opt Lead Optimization SAR->Lead_Opt SAR->Lead_Opt Candidate Candidate Lead_Opt->Candidate Preclinical Candidate

Caption: A generalized workflow for a fragment-based drug discovery campaign.

III. Experimental Protocols (Illustrative)

The following are generalized protocols and are not based on specific experimental data for this compound.

Primary Screening using 19F NMR Spectroscopy

This protocol describes a method for identifying fragments that bind to a target protein by observing changes in the 19F NMR signal of the fluorinated fragments.

a. Materials:

  • Target protein (≥95% purity)

  • Fragment library containing this compound

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 10% D2O)

  • NMR tubes

b. Protocol:

  • Prepare a stock solution of the target protein (e.g., 25-50 µM) in the NMR buffer.

  • Prepare stock solutions of fragment cocktails (e.g., 5-10 fragments per cocktail) at a concentration of 10 mM for each fragment in a suitable deuterated solvent (e.g., DMSO-d6).

  • Prepare two sets of NMR samples:

    • Reference Samples: Add the fragment cocktail to the NMR buffer to a final concentration of 200-500 µM for each fragment.

    • Protein Samples: Add the fragment cocktail to the protein solution to the same final fragment concentrations. The final protein concentration should be around 10-25 µM.

  • Acquire 1D 19F NMR spectra for all samples.

  • Compare the spectra of the reference and protein samples. A binding event ("hit") is indicated by line broadening, a change in chemical shift, or a decrease in the intensity of a fragment's 19F signal in the presence of the protein.

  • For hit-containing cocktails, deconvolute by testing each fragment individually to identify the specific binder.

Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)

ITC is used to confirm the binding of a hit fragment and to determine its binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

a. Materials:

  • Target protein (dialyzed into ITC buffer)

  • Hit fragment (e.g., this compound)

  • ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)

b. Protocol:

  • Prepare a 20-50 µM solution of the target protein in the ITC buffer.

  • Prepare a 0.5-2 mM solution of the hit fragment in the same ITC buffer.

  • Degas both solutions before use.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the fragment solution into the injection syringe.

  • Perform a series of injections (e.g., 19 injections of 2 µL each) of the fragment into the protein solution at a constant temperature (e.g., 25 °C).

  • Integrate the heat changes for each injection and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

Parameter Hypothetical Value Interpretation
KD (Dissociation Constant)100 µM - 1 mMTypical for a fragment hit
n (Stoichiometry)~1Indicates a 1:1 binding ratio
ΔH (Enthalpy Change)Favorable (negative)Indicates enthalpically driven binding
TΔS (Entropy Change)Unfavorable (negative)Common for fragment binding
Structural Characterization by X-ray Crystallography

This protocol outlines the general steps for obtaining a co-crystal structure of the target protein in complex with the fragment.[5]

a. Materials:

  • Concentrated, pure target protein

  • Crystallization screens

  • Hit fragment

  • Cryoprotectant

b. Protocol:

  • Crystallization: Screen for initial crystallization conditions of the apo-protein using vapor diffusion (hanging or sitting drop) methods. Optimize the conditions to obtain diffraction-quality crystals.

  • Soaking: Transfer the apo-crystals to a solution containing the optimized crystallization buffer supplemented with the hit fragment (e.g., 1-10 mM). The soaking time can vary from minutes to hours.

  • Cryoprotection and Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model. A positive result is indicated by clear electron density for the bound fragment in the difference map.

  • Model Building and Refinement: Build the fragment into the electron density and refine the protein-fragment complex structure.

The resulting structure will reveal the binding site and key interactions, which is critical for the next phase of structure-based drug design.

IV. Hit-to-Lead Optimization Workflow

Once a validated hit like our hypothetical fragment is confirmed and its binding mode is understood, a hit-to-lead campaign is initiated.

Hit_to_Lead Start {Fragment Hit | K_D ~500 µM} Elaboration Structure-Guided Elaboration Vector 1: Propanoic Acid Vector 2: Phenyl Ring Start->Elaboration Synthesis Analogue Synthesis Elaboration:f0->Synthesis e.g., Amide formation Elaboration:f1->Synthesis e.g., Substitution Screening Screening of Analogues (Binding Affinity, LE, LipE) Synthesis->Screening Screening->Elaboration Iterative Cycle Lead {Lead Compound | K_D < 1 µM} Screening->Lead

Caption: An iterative cycle for the hit-to-lead optimization of a fragment hit.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(2,6-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(2,6-Difluorophenyl)propanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

  • Question: I am attempting to synthesize this compound via the catalytic hydrogenation of 3-(2,6-difluorocinnamic acid), but I am observing very low conversion of my starting material. What are the potential causes and solutions?

  • Answer: Low conversion in the catalytic hydrogenation of 3-(2,6-difluorocinnamic acid) can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate purity.

    • Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by impurities such as sulfur or halide compounds. Ensure all glassware is scrupulously clean and that solvents and the substrate are of high purity. If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch of catalyst may be necessary.

    • Insufficient Hydrogen Pressure: The reduction of the double bond is dependent on adequate hydrogen pressure. While some hydrogenations can be performed at atmospheric pressure, sterically hindered substrates may require higher pressures to achieve reasonable reaction rates.[1] A typical pressure for similar transformations is around 50 psi.[1]

    • Poor Catalyst Dispersion: Inadequate stirring can lead to poor mixing of the catalyst, substrate, and hydrogen, resulting in a low reaction rate. Ensure vigorous stirring throughout the reaction to maintain the catalyst in suspension.

    • Steric Hindrance: The two fluorine atoms in the ortho positions of the phenyl ring can sterically hinder the approach of the substrate to the catalyst surface. This may necessitate more forcing reaction conditions, such as higher temperature, higher hydrogen pressure, or a more active catalyst.

Issue 2: Formation of Side Products

  • Question: During the synthesis of this compound, I am observing the formation of significant side products. What are the likely side products and how can I minimize their formation?

  • Answer: Side product formation is a common challenge. The nature of the side products will depend on the specific synthetic route employed. For the catalytic hydrogenation of 3-(2,6-difluorocinnamic acid), potential side products include:

    • Over-reduction Products: While generally stable, under harsh conditions (high temperature and pressure), the aromatic ring can be reduced. To avoid this, it is crucial to carefully monitor the reaction and use the mildest conditions that afford a reasonable reaction rate.

    • Decarboxylation Products: At elevated temperatures, the product may undergo decarboxylation. Running the reaction at or near room temperature is advisable.

    • Impurity-Derived Products: If the starting 3-(2,6-difluorocinnamic acid) is impure, these impurities may be carried through or react to form other side products. Purification of the starting material is essential for a clean reaction.

Issue 3: Difficulties in Product Purification

  • Question: I am having trouble purifying the final product, this compound. What are the recommended purification methods?

  • Answer: The purification of this compound typically involves the removal of the catalyst and any unreacted starting materials or side products.

    • Catalyst Removal: The heterogeneous Pd/C catalyst can be easily removed by filtration. Filtering the reaction mixture through a pad of Celite® or a similar filter aid will ensure all catalyst particles are removed.

    • Recrystallization: Recrystallization is an effective method for purifying the crude product. A suitable solvent system will need to be determined empirically, but common choices for similar compounds include toluene-hexane or ethyl acetate-hexanes.

    • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

Frequently Asked Questions (FAQs)

  • Question: What is a common synthetic route to prepare this compound?

  • Answer: A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 3-(2,6-difluorocinnamic acid). This precursor can be synthesized from 2,6-difluorobenzaldehyde through various methods, such as the Knoevenagel or Wittig reactions.

  • Question: What are the key parameters to control during the catalytic hydrogenation step?

  • Answer: The key parameters to control are:

    • Catalyst Loading: Typically, 5-10 mol% of Pd/C is used.

    • Hydrogen Pressure: A pressure of 1-4 atm (15-60 psi) is generally sufficient.[1]

    • Temperature: The reaction is often run at room temperature.

    • Solvent: Solvents such as ethanol, methanol, ethyl acetate, or tetrahydrofuran (THF) are commonly used.[1]

    • Reaction Time: The reaction progress should be monitored by a suitable technique like TLC or LC-MS to determine the point of completion.

  • Question: Are there any specific safety precautions I should take?

  • Answer: Yes. When working with hydrogen gas, it is crucial to use appropriate equipment and to work in a well-ventilated area, as hydrogen is highly flammable. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. It should be handled with care, and filtration should be done while the catalyst is still wet with solvent.

Data Presentation

Table 1: Representative Reaction Conditions for the Catalytic Hydrogenation of Cinnamic Acid Derivatives

ParameterConditionReference
Substrate3-(3,5-difluorophenyl)propenoic acid[1]
Catalyst10% Palladium on Carbon (Pd/C)[1]
SolventTetrahydrofuran (THF) and Ethyl Acetate[1]
Hydrogen Pressure50 psi[1]
TemperatureRoom Temperature[1]
Reaction Time4 hours[1]
Yield99%[1]

Note: This data is for a closely related compound and should be considered as a starting point for optimization.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,6-Difluorocinnamic acid) via Knoevenagel Condensation

  • To a solution of 2,6-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes), add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the crude 3-(2,6-difluorocinnamic acid).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 3-(2,6-difluorocinnamic acid) (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

TroubleshootingWorkflow start Start Synthesis: Hydrogenation of 3-(2,6-difluorocinnamic acid) check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion low_conversion Issue: Low Conversion check_conversion->low_conversion Low conversion_ok Conversion Complete check_conversion->conversion_ok High troubleshoot_catalyst Troubleshoot Catalyst: - Use fresh catalyst - Increase loading low_conversion->troubleshoot_catalyst troubleshoot_conditions Troubleshoot Conditions: - Increase H2 pressure - Increase temperature cautiously - Ensure vigorous stirring low_conversion->troubleshoot_conditions check_purity Check Starting Material Purity low_conversion->check_purity troubleshoot_catalyst->start troubleshoot_conditions->start check_purity->start Pure, Retry purify_sm Purify Starting Material check_purity->purify_sm Impure purify_sm->start workup Reaction Workup: - Filter catalyst - Concentrate filtrate conversion_ok->workup check_crude_purity Analyze Crude Product (NMR, LC-MS) workup->check_crude_purity impurities_present Issue: Impurities Present check_crude_purity->impurities_present Impurities pure_product Pure this compound check_crude_purity->pure_product Pure purification Purification: - Recrystallization - Column Chromatography impurities_present->purification purification->pure_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-(2,6-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,6-difluorophenyl)propanoic acid. The information is designed to help identify and mitigate the formation of common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of a higher molecular weight impurity in my final product when using the malonic ester synthesis route. What could this be?

A1: The most likely culprit is the dialkylated byproduct, diethyl 2,2-bis(2,6-difluorobenzyl)malonate, or the corresponding dicarboxylic acid if it persists through hydrolysis. This occurs when the mono-alkylated intermediate reacts a second time with the 2,6-difluorobenzyl halide.[1][2][3]

Troubleshooting:

  • Control Stoichiometry: Use a slight excess of the diethyl malonate relative to the 2,6-difluorobenzyl halide and the base.

  • Slow Addition: Add the 2,6-difluorobenzyl halide slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.

  • Base Selection: Use a hindered base to reduce the rate of the second alkylation.

Q2: My reaction seems incomplete after the hydrogenation of 2,6-difluorocinnamic acid. What is the main impurity I should look for?

A2: The primary impurity in an incomplete hydrogenation reaction is the starting material, 2,6-difluorocinnamic acid. Over-reduction of the aromatic ring is also a possibility, though less likely under standard conditions.

Troubleshooting:

  • Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is active. If necessary, use a fresh batch.

  • Hydrogen Pressure: Increase the hydrogen pressure to facilitate the reduction.[4]

  • Reaction Time: Extend the reaction time to ensure complete conversion.

  • Solvent: Use a solvent in which the starting material is fully soluble to ensure good contact with the catalyst.[4]

Q3: After hydrolysis and decarboxylation in the malonic ester synthesis, I have identified an impurity with two ester groups. What is it?

A3: This is likely the mono-alkylated diester, diethyl 2-(2,6-difluorobenzyl)malonate, which results from incomplete hydrolysis of the ester groups.

Troubleshooting:

  • Hydrolysis Conditions: Ensure complete hydrolysis by using a sufficient excess of a strong base (like NaOH or KOH) and allowing for adequate reaction time and temperature.

  • Acidification: After hydrolysis, ensure the reaction mixture is sufficiently acidified to protonate the carboxylate before attempting decarboxylation.

Q4: I am observing a byproduct that seems to have lost only one carboxyl group after the final step of the malonic ester synthesis. What could be the issue?

A4: This impurity is the dicarboxylic acid, 2-(2,6-difluorobenzyl)malonic acid. This indicates that the decarboxylation step is incomplete.

Troubleshooting:

  • Temperature: Ensure the temperature is high enough for decarboxylation to occur. This is typically achieved by heating the acidified reaction mixture.[2]

  • Reaction Time: Allow for a sufficient heating period to ensure complete evolution of CO2.

Byproduct Summary

Synthetic RouteCommon ByproductStructureReason for FormationMitigation Strategy
Malonic Ester Synthesis Diethyl 2,2-bis(2,6-difluorobenzyl)malonate(F₂C₆H₃CH₂)₂C(COOEt)₂Second alkylation of the mono-alkylated intermediate.[1]Slow addition of alkyl halide, use of excess diethyl malonate.
Malonic Ester Synthesis Diethyl 2-(2,6-difluorobenzyl)malonateF₂C₆H₃CH₂CH(COOEt)₂Incomplete hydrolysis of the ester groups.Use excess strong base and sufficient reaction time for hydrolysis.
Malonic Ester Synthesis 2-(2,6-Difluorobenzyl)malonic acidF₂C₆H₃CH₂CH(COOH)₂Incomplete decarboxylation.Ensure adequate heating during the decarboxylation step.[2]
Hydrogenation 2,6-Difluorocinnamic acidF₂C₆H₃CH=CHCOOHIncomplete reduction of the double bond.Increase hydrogen pressure, use fresh catalyst, extend reaction time.[4]

Experimental Protocols

1. Malonic Ester Synthesis of this compound

  • Step 1: Alkylation

    • In a round-bottom flask, dissolve diethyl malonate (1.1 eq) in a suitable anhydrous solvent (e.g., ethanol or THF).

    • Add a solution of sodium ethoxide (1.0 eq) in ethanol and stir for 30 minutes at room temperature.

    • Slowly add 2,6-difluorobenzyl bromide (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Step 2: Hydrolysis and Decarboxylation

    • To the crude product from Step 1, add an excess of aqueous sodium hydroxide solution (e.g., 10% w/v).

    • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

    • Heat the acidified mixture to reflux until the evolution of CO₂ ceases, indicating complete decarboxylation.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

2. Hydrogenation of 2,6-Difluorocinnamic Acid

  • Dissolve 2,6-difluorocinnamic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.[4]

  • Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the product.

Visual Guides

malonic_ester_synthesis start Diethyl Malonate + 2,6-Difluorobenzyl Bromide monoalkylated Diethyl 2-(2,6-difluorobenzyl)malonate start->monoalkylated Base (e.g., NaOEt) dialkylated BYPRODUCT: Diethyl 2,2-bis(2,6-difluorobenzyl)malonate monoalkylated->dialkylated Excess 2,6-Difluorobenzyl Bromide hydrolysis Hydrolysis (NaOH, H₂O, Δ) monoalkylated->hydrolysis dicarboxylic 2-(2,6-Difluorobenzyl)malonic Acid hydrolysis->dicarboxylic incomplete_hydrolysis BYPRODUCT: Incomplete Hydrolysis hydrolysis->incomplete_hydrolysis Incomplete Reaction decarboxylation Decarboxylation (H₃O⁺, Δ) dicarboxylic->decarboxylation product This compound decarboxylation->product incomplete_decarboxylation BYPRODUCT: Incomplete Decarboxylation decarboxylation->incomplete_decarboxylation Incomplete Reaction hydrogenation_synthesis start 2,6-Difluorocinnamic Acid product This compound start->product H₂, Pd/C incomplete_reaction BYPRODUCT: Unreacted Starting Material start->incomplete_reaction Incomplete Reaction

References

Technical Support Center: Synthesis of 3-(2,6-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2,6-Difluorophenyl)propanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Based on analogous syntheses for similar difluorophenylalkanoic acids, two primary routes are recommended:

  • Modified Friedel-Crafts Acylation followed by Reduction: This involves the acylation of 1,3-difluorobenzene with a succinic acid derivative, followed by a reduction of the resulting keto acid.

  • Grignard Reaction with a Propanoate Synthon: This route utilizes a Grignard reagent prepared from a 2,6-difluorobromobenzene and its reaction with a suitable three-carbon electrophile.

A third potential route, though less commonly detailed for this specific isomer, is the hydrogenation of a corresponding unsaturated precursor , such as 3-(2,6-difluorophenyl)propenoic acid.

Q2: I am experiencing low yields in my Friedel-Crafts acylation step. What are the likely causes and how can I improve it?

A2: Low yields in Friedel-Crafts acylation can stem from several factors. Key areas to troubleshoot include the quality of reagents and reaction conditions. Ensure that anhydrous conditions are strictly maintained, as the Lewis acid catalyst (e.g., aluminum chloride) is extremely moisture-sensitive. The purity of 1,3-difluorobenzene and the succinic anhydride derivative is also critical. Gradual addition of the Lewis acid at low temperatures can help to control the reaction exotherm and minimize side reactions.

Q3: My Grignard reagent formation is sluggish or fails altogether. What should I do?

A3: Difficulty in forming the Grignard reagent from 2,6-difluorobromobenzene is a common issue. The magnesium turnings must be fresh and activated. This can be achieved by stirring them under a dry nitrogen atmosphere or by adding a small crystal of iodine to initiate the reaction. All glassware must be rigorously flame-dried, and the solvent (typically anhydrous diethyl ether or THF) must be completely free of water.

Q4: What are common side products I should be aware of?

A4: In the Friedel-Crafts acylation, potential side products can arise from polysubstitution on the aromatic ring or from rearrangement reactions. In the Grignard synthesis, the formation of Wurtz coupling products (biphenyl derivatives) can occur, especially if the reaction is overheated or if there are impurities in the starting materials.

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation
Symptom Possible Cause Recommended Solution
Reaction does not proceed to completionInactive Lewis acid catalyst (e.g., AlCl₃)Use fresh, unopened anhydrous aluminum chloride. Store it in a desiccator.
Insufficient catalystIncrease the molar ratio of the Lewis acid to the substrate. A ratio of 1.1 to 1.3 equivalents is often a good starting point.
Formation of a complex mixture of productsReaction temperature is too highMaintain a low temperature (e.g., 0-5 °C) during the addition of reagents. Allow the reaction to warm to room temperature slowly.
Incorrect order of additionAdd the 1,3-difluorobenzene solution slowly to the mixture of succinic anhydride and Lewis acid in the solvent.
Difficult product isolationIncomplete hydrolysis of the aluminum saltEnsure thorough quenching of the reaction mixture with ice and concentrated hydrochloric acid. Stir vigorously until all solids have dissolved.
Issues with Grignard Reaction
Symptom Possible Cause Recommended Solution
Grignard reagent does not form (magnesium remains unreacted)Wet glassware or solventFlame-dry all glassware immediately before use and use freshly distilled, anhydrous solvent.
Inactive magnesium surfaceGently crush the magnesium turnings before use to expose a fresh surface. Add a small iodine crystal to initiate the reaction.
Low yield of the desired carboxylic acidReaction with atmospheric CO₂Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the reaction.
Competing side reactions (e.g., Wurtz coupling)Add the 2,6-difluorobromobenzene solution slowly to the magnesium suspension to control the exotherm.

Experimental Protocols

Note: These are generalized protocols based on similar syntheses and may require optimization for this compound.

Method 1: Modified Friedel-Crafts Acylation and Reduction

Step 1: Synthesis of 3-(2,6-Difluorobenzoyl)propanoic acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place succinic anhydride (1.0 eq) and anhydrous dichloromethane.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq) with vigorous stirring.

  • Slowly add a solution of 1,3-difluorobenzene (1.0 eq) in anhydrous dichloromethane from the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid.

Step 2: Clemmensen Reduction of the Keto Acid

  • To a round-bottom flask containing the crude 3-(2,6-difluorobenzoyl)propanoic acid (1.0 eq), add amalgamated zinc and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After cooling, decant the aqueous solution from the remaining zinc.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Grignard Reaction
  • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small amount of a solution of 2,6-difluorobromobenzene (1.0 eq) in anhydrous THF to initiate the reaction (a small iodine crystal can be added if necessary).

  • Once the reaction starts, add the remaining 2,6-difluorobromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • In a separate flask, add the desired three-carbon synthon (e.g., diethyl malonate, 1.0 eq) to anhydrous THF.

  • Cool the Grignard reagent to 0 °C and slowly add the solution of the electrophile.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Data Presentation

Table 1: Comparison of Potential Synthetic Routes (Qualitative)

ParameterFriedel-Crafts Acylation & ReductionGrignard Reaction
Starting Materials 1,3-Difluorobenzene, Succinic Anhydride, Zn(Hg), HCl2,6-Difluorobromobenzene, Mg, Three-Carbon Electrophile
Key Advantages Potentially fewer steps to the final product.Milder conditions for the key C-C bond formation.
Key Disadvantages Harsh Lewis acid catalyst, potential for side reactions.Moisture-sensitive reagent, requires strictly anhydrous conditions.
Scalability Well-established for industrial scale, but with safety and environmental considerations.Can be challenging to scale up due to the exothermic nature of Grignard reagent formation.

Visualizations

G cluster_fc Friedel-Crafts Acylation Workflow fc_start Start: 1,3-Difluorobenzene & Succinic Anhydride fc_reagents Reagents: Anhydrous AlCl₃ Dichloromethane fc_start->fc_reagents 1 fc_reaction Reaction: 0°C to RT fc_reagents->fc_reaction 2 fc_workup Workup: HCl/Ice Quench Extraction fc_reaction->fc_workup 3 fc_intermediate Intermediate: 3-(2,6-Difluorobenzoyl)propanoic acid fc_workup->fc_intermediate 4 fc_reduction Reduction: Zn(Hg), HCl Reflux fc_intermediate->fc_reduction 5 fc_purification Purification: Recrystallization/ Chromatography fc_reduction->fc_purification 6 fc_product Final Product: This compound fc_purification->fc_product 7 G cluster_grignard Grignard Reaction Workflow g_start Start: 2,6-Difluorobromobenzene g_mg Reagents: Magnesium Turnings Anhydrous THF g_start->g_mg 1 g_formation Grignard Formation: Reflux g_mg->g_formation 2 g_reagent Grignard Reagent g_formation->g_reagent 3 g_electrophile Electrophile: Three-Carbon Synthon g_reagent->g_electrophile 4 g_coupling Coupling Reaction: 0°C to RT g_reagent->g_coupling g_electrophile->g_coupling g_workup Workup: NH₄Cl Quench Extraction g_coupling->g_workup 5 g_ester Intermediate Ester g_workup->g_ester 6 g_hydrolysis Hydrolysis: NaOH, H₃O⁺ g_ester->g_hydrolysis 7 g_product Final Product: This compound g_hydrolysis->g_product 8 G cluster_troubleshooting Troubleshooting Logic: Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Action: Purify/Dry Reagents & Solvents reagents_ok->purify_reagents No check_temp Check Reaction Temperature Control reagents_ok->check_temp Yes end Re-run Experiment purify_reagents->end temp_ok Temp OK? check_temp->temp_ok optimize_temp Action: Optimize Temperature Profile temp_ok->optimize_temp No check_stoichiometry Check Stoichiometry of Catalyst/Reagents temp_ok->check_stoichiometry Yes optimize_temp->end stoich_ok Stoichiometry OK? check_stoichiometry->stoich_ok adjust_stoich Action: Adjust Molar Ratios stoich_ok->adjust_stoich No stoich_ok->end Yes adjust_stoich->end

Technical Support Center: 3-(2,6-Difluorophenyl)propanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(2,6-Difluorophenyl)propanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield After Synthesis

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Reagent Degradation Use fresh, anhydrous reagents and solvents, especially for moisture-sensitive reactions like Grignard or Friedel-Crafts acylations.[1]
Poor Grignard Reagent Formation Ensure magnesium turnings are activated (e.g., with a crystal of iodine) and all glassware is flame-dried to maintain strictly anhydrous conditions.[1]
Incorrect Stoichiometry Carefully check the molar ratios of all reactants and reagents.

Problem 2: Product is an Oil or Fails to Crystallize

Possible Cause Suggested Solution
Presence of Impurities Impurities can often suppress crystallization. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.
Low Melting Point The product may have a low melting point or be a persistent oil at room temperature.
Residual Solvent Ensure all solvent has been removed under reduced pressure. Traces of solvent can prevent solidification.
Incorrect Recrystallization Solvent Experiment with different solvent systems for recrystallization. Good starting points for carboxylic acids include toluene-hexane, ethyl acetate-hexanes, or water (if the compound is sufficiently insoluble in cold water).[1]

Problem 3: Impurities are Present in the Final Product (Confirmed by NMR or LC-MS)

Possible Cause Suggested Solution
Incomplete Reaction Unreacted starting materials are a common impurity. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Side Reactions Depending on the synthetic route, side products can form. For example, in a Grignard reaction with succinic anhydride, double addition to the anhydride can occur. In Friedel-Crafts reactions, regioisomers may form.
Ineffective Purification If recrystallization fails to remove an impurity, column chromatography is a more effective method for separating compounds with different polarities.
Co-precipitation During recrystallization, impurities may crystallize along with the product. Ensure slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.

Problem 4: Emulsion Formation During Aqueous Workup

Possible Cause Suggested Solution
Similar Densities of Organic and Aqueous Layers The presence of dissolved salts and organic material can lead to the formation of a stable emulsion.
Vigorous Shaking Avoid overly vigorous shaking of the separatory funnel. Gentle inversions are usually sufficient.
Solution Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion. Allow the mixture to stand for a longer period. If the emulsion persists, filtering the entire mixture through a pad of Celite can sometimes be effective.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

Q2: What are the best solvent systems for recrystallizing this compound?

A2: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For phenylpropanoic acid derivatives, common solvent systems include toluene-hexane, ethyl acetate-hexanes, and sometimes water, depending on the compound's polarity.[1] It is recommended to test a small amount of the crude product in various solvents to determine the optimal one.

Q3: How can I effectively purify my product if it remains an oil?

A3: If recrystallization is not feasible, flash column chromatography is the recommended method for purifying oily compounds. For a carboxylic acid, a typical mobile phase would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic or formic acid (e.g., 0.1-1%) to keep the carboxylic acid protonated and improve peak shape.[2]

Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?

A4: Specific spectral data for this compound is not available in the provided search results. However, based on the structure and data for similar compounds, one can predict the following:

  • 1H NMR: An acidic proton of the carboxylic acid (a broad singlet, typically >10 ppm), two triplets corresponding to the two CH2 groups of the propanoic acid chain (likely in the 2.5-3.5 ppm range), and multiplets for the aromatic protons.

  • 13C NMR: A signal for the carbonyl carbon (around 170-180 ppm), signals for the aromatic carbons (with characteristic C-F coupling), and signals for the two CH2 carbons of the propanoic acid chain.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material and product. The spots can be visualized under a UV lamp.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of a similar compound, 3-(2,4-Difluorobenzoyl)propanoic acid, and should be optimized for the target molecule.[1]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Slowly add a solution of 2,6-difluorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Succinic Anhydride: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous THF and add this solution slowly to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C for 2 hours.

  • Workup: Allow the reaction mixture to warm to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 times). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot. Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent. If the compound is soluble at room temperature, the solvent is not suitable. If it is insoluble even when hot, it is not suitable. Solvent pairs like ethyl acetate/hexanes can also be tested.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data

No specific quantitative data for this compound was found. The following table provides data for a closely related compound, 3-(2,4-Difluorophenyl)propanoic acid, for reference.

PropertyValue
Molecular Formula C9H8F2O2
Molecular Weight 186.16 g/mol
Melting Point 104-108 °C
Assay (Purity) 97%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Prepare Grignard Reagent (2,6-Difluorobromobenzene + Mg in THF) B React with Succinic Anhydride (-78°C to RT) A->B C Acidic Workup (HCl/Ice) B->C D Extraction (Ethyl Acetate) C->D E Drying and Concentration D->E F Crude Product E->F G Recrystallization OR Column Chromatography F->G H Pure this compound G->H

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_purification Start Crude Product Decision1 Is the product a solid? Start->Decision1 Recrystallize Attempt Recrystallization Decision1->Recrystallize Yes ColumnChromatography Purify by Column Chromatography Decision1->ColumnChromatography No (Oily) Decision2 Is the product pure (by TLC/NMR)? Recrystallize->Decision2 PureSolid Pure Solid Product Decision2->PureSolid Yes ImpureSolid Impure Solid Decision2->ImpureSolid No PureOil Pure Oily Product ColumnChromatography->PureOil ImpureSolid->ColumnChromatography

Caption: A decision tree for the purification of this compound.

References

stability issues of 3-(2,6-Difluorophenyl)propanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2,6-Difluorophenyl)propanoic acid under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.

Issue 1: Inconsistent Assay Results or Loss of Potency Over Time

  • Question: My experimental results using a stock solution of this compound are inconsistent. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common indicator of compound degradation. The potency of your solution may be decreasing over time. It is crucial to assess the stability of your compound under your specific storage and experimental conditions. Forced degradation studies are often performed to understand the chemical behavior of a molecule.[1][2]

    • Recommended Actions:

      • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh before each experiment.

      • Purity Check: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of your stock solution and compare it to a freshly prepared standard. The development of a stability-indicating analytical method is crucial for separating the parent compound from any potential degradants.[3]

      • Optimize Storage Conditions: If fresh preparation is not feasible, evaluate your storage conditions. Store solutions in a cool, dark place and consider inert gas overlay (e.g., argon or nitrogen) to minimize oxidative degradation.

Issue 2: Discoloration or Precipitation in Solution

  • Question: My solution of this compound has developed a yellow tint and/or a precipitate has formed. What could be the cause?

  • Answer: Discoloration and precipitation are strong indicators of chemical degradation. The formation of colored byproducts or less soluble degradation products can lead to these observations. Photodegradation or reactions with solvent impurities could be contributing factors.

    • Recommended Actions:

      • Protect from Light: Store the compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light. Photostability testing is a key component of forced degradation studies.[4][5]

      • Solvent Purity: Use high-purity, degassed solvents for your solutions. Dissolved oxygen and metallic impurities in solvents can catalyze oxidative degradation.

      • pH Consideration: The solubility and stability of a carboxylic acid like this compound can be highly dependent on the pH of the solution. Degradation may be accelerated in highly acidic or alkaline conditions. Consider buffering your solution to a pH where the compound is most stable.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure (a propanoic acid with a difluorophenyl ring), potential degradation pathways under forced conditions could include:

  • Hydrolysis: The carboxylic acid group is generally stable to hydrolysis, but extreme pH and high temperatures could potentially lead to reactions.

  • Oxidation: The benzene ring, although substituted with electron-withdrawing fluorine atoms which can increase stability, could be susceptible to oxidative degradation, potentially leading to hydroxylated or ring-opened products. The propanoic acid side chain could also be a site for oxidation.

  • Photodegradation: Aromatic systems can absorb UV light, which may lead to photochemical reactions. This could involve reactions of the phenyl ring or the carboxylic acid group.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of CO2 and formation of a difluorophenyl ethane derivative.

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store solutions at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or below, though freeze-thaw cycles should be minimized.

Q3: What conditions are typically used in a forced degradation study for a compound like this?

A3: Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).

  • Alkaline Hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C), often with and without humidity.

  • Photostability: Exposing the compound to a combination of visible and UV light, as per ICH Q1B guidelines.[4]

Quantitative Data Summary

Table 1: Illustrative Stability of this compound in Solution (0.1 mg/mL) at 25°C

ConditionTime (hours)Purity (%) by HPLCAppearance
Aqueous Buffer (pH 7.4) 099.8Colorless Solution
2499.5Colorless Solution
4899.1Colorless Solution
7298.5Faint Yellow Tint
0.1 M HCl 099.8Colorless Solution
2498.2Colorless Solution
4896.5Yellow Solution
7294.1Yellow Solution
0.1 M NaOH 099.8Colorless Solution
2497.9Colorless Solution
4895.8Yellow Solution
7293.2Yellow Solution
3% H₂O₂ 099.8Colorless Solution
895.3Faint Yellow Tint
2488.7Yellow Solution
4882.1Brownish Solution

Table 2: Illustrative Photostability of Solid this compound

ConditionTotal IlluminationPurity (%) by HPLCPhysical Appearance
ICH Light Exposure 1.2 million lux hours99.2No change
ICH UV Exposure 200 watt hours/m²98.9Slight discoloration
Dark Control N/A99.9No change

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in a controlled temperature oven at 80°C.

    • Photostability (Solid): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[4] A sample protected from light should be used as a control.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development to assess peak purity).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately separate and quantify the parent compound in the presence of its degradation products.

Visualizations

Stability_Testing_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_outcome 4. Outcome Start Start: this compound Sample Prep Prepare Stock Solution Start->Prep Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B Light/UV) Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Interpretation (Purity, Degradation Products) HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Method Validate Analytical Method Data->Method Storage Define Storage Conditions Data->Storage

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound Decarboxylated 1,3-Difluoro-2-ethylbenzene (Decarboxylation Product) Parent->Decarboxylated Heat (Δ) Hydroxylated Hydroxylated Phenyl Ring Derivative (Oxidation Product) Parent->Hydroxylated [O] (e.g., H2O2) RingOpened Ring-Opened Product (Oxidative Cleavage) Parent->RingOpened [O], hv

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Scale-Up of 3-(2,6-Difluorophenyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 3-(2,6-Difluorophenyl)propanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Several synthetic routes have been reported, with the choice often depending on the availability of starting materials, cost, and desired purity. A common approach involves the reaction of a 2,6-difluorobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation. Another route is the palladium-catalyzed carboxylation of 2,6-difluorophenethyl bromide.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Temperature, reaction time, and the rate of reagent addition are critical parameters. Exothermic reactions, in particular, require careful temperature control to prevent runaway reactions and the formation of by-products. The pH of the reaction mixture during workup and purification is also crucial for ensuring the product is in the desired form for isolation.

Q3: How can the formation of impurities be minimized during scale-up?

A3: The formation of impurities can be minimized by using high-purity starting materials, maintaining strict control over reaction conditions, and ensuring an inert atmosphere (e.g., using nitrogen or argon) to prevent side reactions. The choice of solvent can also significantly impact the impurity profile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction- Side reactions due to temperature fluctuations- Sub-optimal stoichiometry of reagents- Loss of product during workup and isolation- Monitor reaction progress using techniques like TLC or HPLC.- Implement precise temperature control using a suitable reactor and cooling system.- Optimize the molar ratios of reactants.- Optimize extraction and crystallization procedures to minimize product loss.
Product Purity Issues - Presence of unreacted starting materials- Formation of by-products (e.g., dimers, oxidation products)- Inefficient purification- Adjust reaction time and temperature to drive the reaction to completion.- Analyze the impurity profile to identify by-products and adjust reaction conditions to minimize their formation.- Optimize the recrystallization solvent system or explore alternative purification methods like column chromatography.
Poor Crystallization - Supersaturation not achieved- Presence of impurities inhibiting crystal growth- Inappropriate solvent system- Concentrate the solution or add an anti-solvent to induce crystallization.- Purify the crude product before crystallization.- Screen different solvent systems to find one that provides good crystal formation and purity.
Exothermic Reaction Difficult to Control - Rapid addition of a reactive reagent- Inadequate heat removal capacity of the reactor- Add the reactive reagent slowly and in a controlled manner.- Ensure the reactor's cooling system is adequate for the scale of the reaction.- Consider a semi-batch process where one reactant is added gradually.

Experimental Protocols

Protocol 1: Synthesis via Malonic Ester Route

This protocol describes a common lab-scale synthesis that can be adapted for scale-up.

  • Alkylation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is then added dropwise at a controlled temperature. Subsequently, 2,6-difluorobenzyl bromide is added, and the mixture is refluxed until the reaction is complete (monitored by TLC/HPLC).

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added. The mixture is heated to hydrolyze the ester groups. After hydrolysis, the ethanol is removed by distillation. The aqueous solution is then acidified with a strong acid (e.g., HCl) and heated to induce decarboxylation, yielding the crude this compound.

  • Purification: The crude product is isolated by filtration and can be purified by recrystallization from a suitable solvent system (e.g., toluene, heptane, or a mixture).

Visualizations

experimental_workflow start Start alkylation Alkylation (Diethyl malonate + 2,6-difluorobenzyl bromide) start->alkylation hydrolysis Hydrolysis (NaOH) alkylation->hydrolysis Intermediate decarboxylation Decarboxylation (Acidification + Heat) hydrolysis->decarboxylation Crude Salt purification Purification (Recrystallization) decarboxylation->purification Crude Acid end Final Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? issue->incomplete_reaction side_reactions Side Reactions? issue->side_reactions purification_issue Purification Inefficient? issue->purification_issue incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Time/Temp incomplete_reaction->optimize_conditions Yes side_reactions->purification_issue No control_temp Improve Temperature Control side_reactions->control_temp Yes optimize_purification Optimize Recrystallization/Chromatography purification_issue->optimize_purification Yes success Problem Resolved optimize_conditions->success control_temp->success optimize_purification->success

Caption: Troubleshooting logic for addressing common issues in the synthesis.

Technical Support Center: Purification of 3-(2,6-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of impurities from 3-(2,6-Difluorophenyl)propanoic acid. Below, you will find troubleshooting guides for common purification challenges, frequently asked questions (FAQs) to address specific experimental issues, detailed experimental protocols, and supporting data.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Solution(s)
No Crystal Formation The solution is not saturated.Evaporate some of the solvent to increase the concentration.
The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at colder temperatures. Consider a mixed solvent system, adding an anti-solvent dropwise to the saturated solution.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Nucleation has not initiated.Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure this compound.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound.Use a solvent with a lower boiling point. Alternatively, add a small amount of a co-solvent in which the compound is more soluble to lower the solution's saturation temperature.
The solution is too concentrated.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
Low Recovery The compound has significant solubility in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of hot solvent for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask). Use a slight excess of hot solvent to ensure the compound remains dissolved.
Poor Purity Inefficient removal of impurities.Ensure slow crystal growth to allow for the exclusion of impurities from the crystal lattice. Consider a second recrystallization step. If impurities have similar solubility, consider an alternative purification method like column chromatography.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor Separation Inappropriate mobile phase polarity.If the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly or not at all, increase the mobile phase polarity.
Column overloading.Reduce the amount of crude material loaded onto the column.
Band Tailing The compound is interacting too strongly with the stationary phase.For acidic compounds like this, adding a small amount of a weak acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid and residual silanol groups on the silica gel.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble but which is a weak eluent for the chosen mobile phase.
Cracked Column Bed The column was allowed to run dry.Always keep the silica gel covered with the mobile phase.
Trapped air bubbles.Ensure proper packing of the column and carefully add the mobile phase without disturbing the bed.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound synthesized via malonic ester synthesis?

A1: The malonic ester synthesis is a common route for preparing 3-arylpropanoic acids. The most probable impurities include:

  • Unreacted Starting Materials: 2,6-difluorobenzyl halide and diethyl malonate.

  • Dialkylated Byproduct: Diethyl bis(2,6-difluorobenzyl)malonate, which arises from a second alkylation of the malonic ester.

  • Incomplete Decarboxylation Product: 2-(2,6-difluorobenzyl)malonic acid, the intermediate before the final decarboxylation step.

  • Side-Products from Starting Material Synthesis: Impurities present in the initial 2,6-difluorobenzyl halide.

Q2: How can I effectively remove the dialkylated byproduct?

A2: The dialkylated byproduct is significantly less polar than the desired carboxylic acid. This difference in polarity can be exploited for separation:

  • Acid-Base Extraction: The desired product, being a carboxylic acid, can be extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving the neutral dialkylated byproduct in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

  • Column Chromatography: Using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), the less polar dialkylated byproduct will elute much earlier than the more polar carboxylic acid.

Q3: What is a good starting point for a recrystallization solvent system?

A3: For arylpropanoic acids, a mixed solvent system often provides the best results. A good starting point would be a solvent in which the compound is soluble when hot, combined with a solvent in which it is poorly soluble. Examples include:

  • Toluene/Hexane

  • Ethanol/Water

  • Ethyl Acetate/Hexane

It is recommended to perform small-scale solubility tests to determine the optimal solvent and ratio.

Q4: What are typical HPLC conditions for analyzing the purity of this compound?

A4: A reverse-phase HPLC (RP-HPLC) method is generally suitable for analyzing the purity of arylpropanoic acids. A typical starting point would be:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier to ensure good peak shape. For example, a gradient of 20-80% acetonitrile in water containing 0.1% trifluoroacetic acid or 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength around 220-230 nm.

These conditions would need to be optimized for your specific sample and instrument.

Q5: Can the fluorine atoms on the phenyl ring cause any specific issues during purification?

A5: The presence of two electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid compared to its non-fluorinated analog. This can be advantageous in acid-base extractions, ensuring complete deprotonation with weaker bases. In chromatography, the fluorination may slightly alter the polarity and retention time compared to similar non-fluorinated compounds, but it does not typically introduce unique purification challenges.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The choice of solvent should be optimized based on small-scale trials.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethanol, ethyl acetate) and solvent mixtures (e.g., toluene/hexane, ethanol/water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent (or the more soluble component of a mixed solvent system). Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. If using a mixed solvent system, add the anti-solvent dropwise to the hot solution until a slight cloudiness persists, then add a few drops of the better solvent to redissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic product from neutral impurities like the dialkylated byproduct.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (or 1M sodium hydroxide). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Washing (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these impurities for characterization if needed.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following table provides hypothetical data on the purification of a 10.0 g batch of crude this compound to illustrate the effectiveness of different purification methods.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (Toluene/Hexane)8598.575
Acid-Base Extraction8599.288
Column Chromatography85>99.565

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve extract Extract with Aqueous Base dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Discard or Analyze aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer acidify Acidify Aqueous Layer aqueous_layer->acidify precipitate Precipitation acidify->precipitate filter Vacuum Filtration precipitate->filter dry Dry filter->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Purification by Acid-Base Extraction.

troubleshooting_logic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Recrystallization Attempted no_crystals No Crystals Form? start->no_crystals oiling_out Oiling Out? no_crystals->oiling_out No nc1 Concentrate Solution no_crystals->nc1 Yes low_yield Low Yield? oiling_out->low_yield No oo1 Lower BP Solvent oiling_out->oo1 Yes success Successful Purification low_yield->success No ly1 Cool Thoroughly low_yield->ly1 Yes nc2 Change Solvent nc1->nc2 nc3 Cool Slowly nc2->nc3 nc4 Scratch/Seed nc3->nc4 nc4->start oo2 Add Co-solvent oo1->oo2 oo3 Dilute Solution oo2->oo3 oo3->start ly2 Minimize Hot Solvent ly1->ly2 ly3 Preheat Funnel ly2->ly3 ly3->start

Caption: Decision tree for troubleshooting recrystallization issues.

Technical Support Center: Synthesis of 3-(2,6-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,6-Difluorophenyl)propanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, which is typically achieved through a malonic ester synthesis route.

Diagram of the General Malonic Ester Synthesis Workflow:

workflow General Malonic Ester Synthesis Workflow for this compound cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis cluster_decarboxylation Step 3: Decarboxylation A Diethyl Malonate C Formation of Malonate Enolate A->C Deprotonation B Base (e.g., Sodium Ethoxide) B->C E Diethyl (2,6-Difluorobenzyl)malonate C->E SN2 Attack D 2,6-Difluorobenzyl Halide D->E F Diethyl (2,6-Difluorobenzyl)malonate H (2,6-Difluorobenzyl)malonic Acid F->H Ester Hydrolysis G Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) G->H I (2,6-Difluorobenzyl)malonic Acid K This compound I->K L CO2 I->L Elimination J Heat J->K

Caption: General workflow for the synthesis of this compound via malonic ester synthesis.

Issue 1: Low Yield of Diethyl (2,6-Difluorobenzyl)malonate in the Alkylation Step

Question: I am getting a low yield of the desired mono-alkylated product, diethyl (2,6-difluorobenzyl)malonate, and I observe significant amounts of starting materials and a higher molecular weight byproduct. What could be the cause and how can I fix it?

Answer:

This issue likely stems from incomplete reaction or the formation of a dialkylated byproduct. Here’s a breakdown of the potential causes and solutions:

  • Cause A: Incomplete Deprotonation of Diethyl Malonate. The formation of the malonate enolate is crucial for the subsequent alkylation. If the base is not strong enough or used in insufficient quantity, a significant portion of the diethyl malonate will remain unreacted.

    • Solution: Ensure you are using a sufficiently strong and dry base like sodium ethoxide (NaOEt) or sodium hydride (NaH). Use at least one molar equivalent of the base relative to diethyl malonate. The pKa of diethyl malonate's alpha-hydrogens is around 13, so a base that can effectively deprotonate it is necessary.

  • Cause B: Formation of Dialkylated Byproduct. The mono-alkylated product, diethyl (2,6-difluorobenzyl)malonate, still possesses one acidic proton on the alpha-carbon, which can be deprotonated and react with another molecule of 2,6-difluorobenzyl halide to form diethyl bis(2,6-difluorobenzyl)malonate. This is a common side reaction in malonic ester synthesis.[1]

    • Solution 1: Use of Excess Diethyl Malonate. Employing a molar excess (1.5 to 2 equivalents) of diethyl malonate relative to the 2,6-difluorobenzyl halide can statistically favor mono-alkylation.

    • Solution 2: Controlled Addition of Alkylating Agent. Add the 2,6-difluorobenzyl halide solution dropwise to the solution of the pre-formed malonate enolate at a controlled temperature (e.g., 0-5 °C) to maintain a low concentration of the alkylating agent throughout the reaction.

  • Cause C: Side Reactions of the Alkylating Agent. 2,6-Difluorobenzyl halides can be susceptible to elimination reactions (E2) if a strong, sterically hindered base is used, or substitution by the alkoxide base (e.g., ethoxide) to form an ether.

    • Solution: Use a non-nucleophilic base if possible, or ensure the reaction temperature is kept low to favor the SN2 reaction with the malonate enolate.

Summary of Troubleshooting for Low Alkylation Yield:

ParameterRecommendationRationale
Base Use at least 1 equivalent of a strong, dry base (e.g., NaOEt, NaH).Ensures complete formation of the nucleophilic enolate.
Reagent Ratio Use a 1.5-2 fold excess of diethyl malonate.Statistically favors mono-alkylation over dialkylation.
Addition Add 2,6-difluorobenzyl halide slowly to the enolate solution.Minimizes localized high concentrations of the alkylating agent.
Temperature Maintain a low temperature (e.g., 0-25 °C) during addition.Reduces the rate of side reactions like elimination and ether formation.

Issue 2: Difficulty in Hydrolysis and Decarboxylation Steps

Question: The hydrolysis of my diethyl (2,6-difluorobenzyl)malonate is very slow or incomplete. When I use stronger conditions, I get a complex mixture of products. How can I efficiently obtain the final this compound?

Answer:

The hydrolysis of sterically hindered or electron-deficient esters can be challenging. The presence of the bulky and electron-withdrawing 2,6-difluorobenzyl group can impede both ester hydrolysis and subsequent decarboxylation. A study on the hydrolysis of the structurally similar diethyl 2-(perfluorophenyl)malonate showed that this step can be particularly difficult, with harsh conditions leading to decomposition.[2]

  • Cause A: Incomplete Hydrolysis. Standard hydrolysis conditions (e.g., refluxing with aqueous HCl or NaOH) may not be sufficient to completely hydrolyze both ester groups of the sterically hindered diethyl (2,6-difluorobenzyl)malonate.

    • Solution 1: Prolonged Reaction Time. Increase the reaction time for the hydrolysis step and monitor the reaction progress by TLC or HPLC.

    • Solution 2: Use of a Co-solvent. Adding a co-solvent like ethanol or dioxane can increase the solubility of the ester in the aqueous medium and facilitate hydrolysis.

    • Solution 3: Stronger Acidic Conditions. A mixture of a strong acid like HBr in acetic acid can be effective for both hydrolysis and subsequent decarboxylation in one pot, as demonstrated for a similar perfluorinated compound.[2]

  • Cause B: Uncontrolled Decarboxylation and Side Reactions. High temperatures required for decarboxylation can sometimes lead to degradation of the product. The intermediate, (2,6-difluorobenzyl)malonic acid, may be thermally unstable.

    • Solution: One-Pot Hydrolysis and Decarboxylation. A one-pot approach can be more efficient. After hydrolysis, the crude malonic acid can be heated in the same reaction vessel until CO2 evolution ceases. This avoids isolation of the potentially unstable intermediate. A general procedure involves heating the reaction mixture to 120-250 °C for 1-3 hours.[3]

Recommended Protocol for Hydrolysis and Decarboxylation (One-Pot):

  • Reflux the diethyl (2,6-difluorobenzyl)malonate with an excess of concentrated hydrochloric acid or a mixture of hydrobromic acid and acetic acid.

  • Monitor the reaction for the disappearance of the starting material.

  • Once hydrolysis is complete, slowly increase the temperature of the reaction mixture to induce decarboxylation (typically above 100 °C).

  • Continue heating until the evolution of CO2 gas has stopped.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the malonic ester synthesis of this compound?

A1: The most common side reaction is dialkylation, where the initially formed diethyl (2,6-difluorobenzyl)malonate is further alkylated by another molecule of 2,6-difluorobenzyl halide to produce diethyl bis(2,6-difluorobenzyl)malonate.[1] This can be minimized by using an excess of diethyl malonate.

Q2: Can I use a different base other than sodium ethoxide for the alkylation step?

A2: Yes, other strong bases can be used. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common alternative. Potassium carbonate with a phase-transfer catalyst in an organic solvent can also be employed.[4] The choice of base can influence the reaction rate and side product profile.

Q3: How can I purify the final product, this compound?

A3: The final product is a carboxylic acid and can be purified by several methods:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.

  • Recrystallization: The crude solid product can be recrystallized from a suitable solvent or solvent mixture (e.g., water, ethanol/water, or hexanes/ethyl acetate).

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be performed.

Q4: What are the expected yields for this synthesis?

Quantitative Data Summary (Based on Analogous Syntheses):

StepProductReported Yield (Analogous Compound)Reference
Alkylation 2-(3-fluorobenzyl) dimethyl malonate85.1%[3]
Hydrolysis & Decarboxylation 2-(perfluorophenyl)acetic acid63%[2]

Diagram of Potential Side Reactions:

side_reactions Potential Side Reactions in the Synthesis cluster_dialkylation Dialkylation cluster_elimination Elimination of Alkyl Halide A Diethyl (2,6-Difluorobenzyl)malonate C Enolate of Mono-alkylated Product A->C Deprotonation B Base B->C E Diethyl bis(2,6-Difluorobenzyl)malonate (Dialkylated Byproduct) C->E SN2 Attack D 2,6-Difluorobenzyl Halide D->E F 2,6-Difluorobenzyl Halide H 2,6-Difluorotoluene (Elimination Product) F->H G Strong/Bulky Base G->H E2 Reaction

Caption: Key side reactions: dialkylation of the malonic ester and elimination of the benzyl halide.

References

optimization of catalyst loading for 3-(2,6-Difluorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,6-Difluorophenyl)propanoic acid, with a specific focus on the optimization of catalyst loading for the hydrogenation of a suitable precursor.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic hydrogenation of a precursor like 3-(2,6-Difluorophenyl)propenoic acid to synthesize this compound.

Q1: The reaction is slow or incomplete, even after an extended period. What are the potential causes and solutions?

A1: Slow or incomplete reactions are a common issue in catalytic hydrogenations. Several factors related to catalyst loading and activity could be the cause.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

    • Solution: Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). Monitor the reaction progress closely. Be aware that excessive catalyst can sometimes lead to side reactions.

  • Poor Catalyst Activity: The catalyst may have been deactivated by impurities or improper handling.

    • Solution: Ensure the catalyst has been stored under appropriate conditions (e.g., under an inert atmosphere). Use a fresh batch of catalyst to rule out deactivation. Pre-reducing the catalyst in situ under hydrogen before adding the substrate can sometimes improve activity.

  • Inadequate Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction efficiently.

    • Solution: Increase the hydrogen pressure. A typical pressure for this type of reaction is around 50 psi, but this can be optimized.[1]

  • Solvent Impurities: The solvent may contain impurities that can poison the catalyst.

    • Solution: Use high-purity, dry solvents. Tetrahydrofuran (THF) and ethyl acetate are commonly used for such reactions.[1]

Q2: I am observing the formation of side products. How can I improve the selectivity of the reaction?

A2: Side product formation can often be attributed to excessive catalyst loading or harsh reaction conditions.

  • Over-hydrogenation: If your precursor has other reducible functional groups, they may be reacting.

    • Solution: Reduce the catalyst loading. A lower catalyst concentration can sometimes provide better selectivity for the desired transformation. Also, consider lowering the hydrogen pressure and reaction temperature.

  • Dehalogenation: A common side reaction with palladium catalysts is the removal of halogen substituents from the aromatic ring.

    • Solution: This is a challenging issue. Trying a different catalyst, such as a rhodium-based catalyst, might be beneficial. Alternatively, carefully optimizing the reaction time to stop the reaction once the primary substrate is consumed can minimize this side reaction.

Q3: The reaction workup is difficult, and I am experiencing product loss. What can I do?

A3: The workup for a catalytic hydrogenation typically involves filtering the catalyst followed by purification.

  • Difficulty in Filtering the Catalyst: Palladium on carbon can be very fine and may pass through standard filter paper.

    • Solution: Use a pad of Celite® or another filter aid to ensure complete removal of the catalyst particles. After filtration, washing the filter cake with a small amount of the reaction solvent will help recover any adsorbed product.

  • Product Isolation Issues: The desired product may be difficult to separate from the crude reaction mixture.

    • Solution: After removing the solvent, the crude product can often be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the synthesis of this compound?

A1: For the hydrogenation of a propenoic acid precursor, a common starting point for a 10% Palladium on Carbon (Pd/C) catalyst is between 1-5 mol% relative to the substrate.[1] Optimization experiments should be conducted to determine the ideal loading for your specific reaction conditions and scale.

Q2: How do I prepare the catalyst slurry for the reaction?

A2: The 10% Pd/C catalyst is typically added as a slurry in a small amount of the reaction solvent (e.g., ethyl acetate) to the reaction vessel containing the substrate dissolved in the bulk of the solvent (e.g., tetrahydrofuran).[1] This ensures good dispersion of the catalyst.

Q3: What are the key safety precautions when working with Palladium on Carbon and hydrogen gas?

A3: Palladium on Carbon is flammable, especially when dry and in the presence of a flammable solvent and hydrogen. Always handle the catalyst in a well-ventilated fume hood and preferably wet with solvent. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources present. The reaction should be conducted in a pressure-rated vessel.

Q4: Can I reuse the Palladium on Carbon catalyst?

A4: While it is sometimes possible to recover and reuse palladium catalysts, for small-scale laboratory syntheses, it is generally recommended to use a fresh batch of catalyst for each reaction to ensure reproducibility and high activity. Catalyst deactivation can occur, and the recovery process itself can be complex.

Data Presentation

The following table is an example of how to structure quantitative data from experiments aimed at optimizing catalyst loading.

EntryCatalyst Loading (mol%)Hydrogen Pressure (psi)Reaction Time (h)Conversion (%)Yield of this compound (%)
11.05047570
22.55049592
35.0504>9996
45.03069895

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from the synthesis of 3-(3,5-Difluorophenyl)propanoic acid.[1]

Materials:

  • 3-(2,6-Difluorophenyl)propenoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate, anhydrous

  • Hydrogen gas (high purity)

  • Celite® or other filter aid

Equipment:

  • Parr shaker or other suitable hydrogenation apparatus

  • Reaction vessel rated for the intended pressure

  • Standard laboratory glassware

Procedure:

  • In a pressure-rated reaction vessel, dissolve 3-(2,6-Difluorophenyl)propenoic acid (1.0 eq) in anhydrous tetrahydrofuran.

  • In a separate small beaker, create a slurry of 10% Palladium on Carbon (e.g., 2.5 mol%) in a small amount of anhydrous ethyl acetate.

  • Carefully add the catalyst slurry to the reaction vessel containing the substrate solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel with nitrogen or argon to remove air, then carefully introduce hydrogen gas to the desired pressure (e.g., 50 psi).[1]

  • Commence shaking or stirring and maintain the reaction at room temperature for a set period (e.g., 4 hours).[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or monitoring hydrogen uptake).

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of THF to recover any residual product.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Dissolve Substrate C Combine & Seal A->C B Prepare Catalyst Slurry B->C D Inert Gas Flush C->D E Pressurize with H2 D->E F Agitate & React E->F G Vent & Purge F->G H Filter Catalyst G->H I Solvent Removal H->I J Purify Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Incomplete Reaction? Catalyst_Loading Increase Catalyst Loading Start->Catalyst_Loading Yes Side_Products Side Products Observed? Start->Side_Products No Check_Catalyst_Activity Use Fresh Catalyst Catalyst_Loading->Check_Catalyst_Activity Increase_H2_Pressure Increase H2 Pressure Check_Catalyst_Activity->Increase_H2_Pressure Increase_H2_Pressure->Side_Products Reduce_Loading Reduce Catalyst Loading Side_Products->Reduce_Loading Yes Success Reaction Successful Side_Products->Success No Optimize_Time Optimize Reaction Time Reduce_Loading->Optimize_Time Optimize_Time->Success

Caption: Troubleshooting logic for catalyst loading optimization.

References

analytical techniques for detecting impurities in 3-(2,6-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical detection of impurities in 3-(2,6-Difluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical techniques, troubleshooting common experimental issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route and degradation. Common synthetic pathways include the malonic ester synthesis and the Arndt-Eistert homologation.

  • Process-Related Impurities:

    • From Malonic Ester Synthesis:

      • Starting Materials: 2,6-Difluorobenzyl halide (bromide or chloride), Diethyl malonate.

      • Intermediates: Diethyl (2,6-difluorobenzyl)malonate.

      • Byproducts: Dialkylated malonic ester (diethyl bis(2,6-difluorobenzyl)malonate), unreacted starting materials.

    • From Arndt-Eistert Synthesis:

      • Starting Materials: 2,6-Difluorophenylacetic acid.

      • Intermediates: 2,6-Difluorophenylacetyl chloride, a diazoketone intermediate.

      • Byproducts: α-chloromethylketone side-products if the reaction with diazomethane is not carried out in excess or in the presence of a non-nucleophilic base.[1]

  • Degradation Products: Forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products.[2][3] For aromatic propanoic acids, potential degradation pathways include decarboxylation, oxidation of the alkyl chain, and reactions involving the aromatic ring.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying non-volatile organic impurities. A reverse-phase method is typically suitable for aromatic carboxylic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities. Derivatization may be necessary for polar analytes like carboxylic acids to improve their volatility and chromatographic performance.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity, enabling the identification of unknown impurities by providing molecular weight information.

  • Spectroscopic Techniques (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of isolated unknown impurities.

Q3: What are the typical reporting and identification thresholds for impurities in Active Pharmaceutical Ingredients (APIs)?

A3: The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances. These thresholds are based on the maximum daily dose of the API. For a typical API, the identification threshold is often 0.10%. Any impurity exceeding this level should be structurally characterized.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing for the main peak or impurity peaks Secondary interactions between the acidic analyte and residual silanol groups on the silica-based column.[5][6][7]1. Optimize Mobile Phase pH: Lower the pH of the mobile phase (e.g., using 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid group and minimize silanol interactions.[5] 2. Use a Different Column: Employ a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups. 3. Add a Competing Base: In some cases, adding a small amount of a basic modifier to the mobile phase can help to mask silanol interactions.
Poor Resolution Between Impurity Peaks Inadequate separation efficiency of the column or non-optimal mobile phase composition.1. Adjust Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. 2. Change Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities. 3. Modify Gradient Profile: If using a gradient method, adjust the slope of the gradient to improve the separation of closely eluting peaks. 4. Use a High-Efficiency Column: A column with a smaller particle size (e.g., sub-2 µm) or a longer column can provide better resolution.
Baseline Noise or Drift Contaminated mobile phase, detector lamp issues, or temperature fluctuations.1. Prepare Fresh Mobile Phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter. 2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. 3. Check Detector Lamp: Ensure the detector lamp has sufficient energy. 4. Use a Column Oven: Maintain a constant column temperature to prevent retention time drift.
Low UV Absorbance/Poor Sensitivity The analyte has a poor chromophore for the selected wavelength.1. Optimize Detection Wavelength: Determine the UV maximum absorbance (λmax) of the analyte and impurities by running a UV scan. 2. Derivatization: If sensitivity is still an issue, consider pre-column or post-column derivatization with a UV-active labeling agent.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Broad or Tailing Peaks for the Analyte The carboxylic acid group is interacting with active sites in the GC system (liner, column).[8]1. Derivatization: Convert the carboxylic acid to a more volatile and less polar ester (e.g., methyl or silyl ester) before analysis.[4] 2. Use an Inert Flow Path: Employ deactivated liners and columns specifically designed for the analysis of active compounds.
No Peak or Very Small Peak for the Analyte The compound may be thermally labile and degrading in the hot injector.1. Lower Injection Port Temperature: Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization. 2. Use a Cool On-Column or Splitless Injection: These techniques can minimize the thermal stress on the analyte.
Poor Reproducibility of Peak Areas Inconsistent derivatization reaction or sample injection.1. Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. 2. Use an Internal Standard: Add an internal standard to the samples before derivatization to correct for variations in the reaction and injection volume.
Contamination in the Chromatogram Carryover from previous injections or contamination from the derivatizing reagents.1. Run Blanks: Inject a solvent blank and a derivatization reagent blank to identify the source of contamination. 2. Clean the Injector: Regularly clean the injector port and replace the liner and septum.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a general starting point and should be optimized and validated for your specific application.

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or the λmax of the main compound and its impurities).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurities and Derivatized Analyte

This method requires derivatization of the carboxylic acid for optimal performance.

  • Derivatization (Esterification with Methanol):

    • To approximately 10 mg of the sample, add 1 mL of a 10% solution of acetyl chloride in methanol.

    • Heat the mixture at 60 °C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1) or splitless, depending on the expected impurity concentration.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-450.

Quantitative Data Summary

The following table provides hypothetical detection and quantification limits for potential impurities. These values should be experimentally determined during method validation.

Impurity Analytical Technique Limit of Detection (LOD) Limit of Quantification (LOQ)
2,6-Difluorobenzyl bromideGC-MS~ 0.5 ppm~ 1.5 ppm
Diethyl malonateGC-MS~ 1 ppm~ 3 ppm
Diethyl (2,6-difluorobenzyl)malonateHPLC-UV~ 10 ppm~ 30 ppm
2,6-Difluorophenylacetic acidHPLC-UV~ 5 ppm~ 15 ppm

Visualizations

experimental_workflow cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis hplc_sample Sample Preparation (Dissolution in Mobile Phase) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Reverse-Phase Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Impurity Profiling) hplc_detection->hplc_data gcms_sample Sample Preparation (Derivatization) gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation Capillary GC Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_data Data Analysis (Impurity Identification) gcms_detection->gcms_data raw_material This compound (Raw Material) raw_material->hplc_sample raw_material->gcms_sample

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_gcms GC-MS Troubleshooting start Poor Chromatographic Result (e.g., Peak Tailing, Poor Resolution) check_hplc Is it an HPLC or GC-MS issue? start->check_hplc hplc_mobile_phase Check Mobile Phase (pH, Composition, Degassing) check_hplc->hplc_mobile_phase HPLC gcms_derivatization Verify Derivatization (Completeness, Reagents) check_hplc->gcms_derivatization GC-MS hplc_column Evaluate Column (Age, Performance) hplc_mobile_phase->hplc_column hplc_system Inspect System (Leaks, Connections) hplc_column->hplc_system solution Optimized Analytical Method hplc_system->solution gcms_injector Check Injector (Temperature, Liner) gcms_derivatization->gcms_injector gcms_column Inspect Column (Bleed, Activity) gcms_injector->gcms_column gcms_column->solution

Caption: Logical troubleshooting workflow.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Data of 3-(2,6-Difluorophenyl)propanoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2,6-difluorophenyl)propanoic acid. Due to the absence of publicly available experimental NMR data for this specific compound, this guide leverages data from structurally similar compounds to predict and contextualize its spectral characteristics. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of related molecules in drug discovery and development.

Predicted and Comparative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds: 3-phenylpropanoic acid and propanoic acid. The presence of the electron-withdrawing fluorine atoms in the target molecule is expected to significantly influence the chemical shifts of the aromatic and propyl chain protons and carbons.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound (Predicted) Phenyl: ~7.0-7.4 (m), CH₂ (α to COOH): ~2.8 (t), CH₂ (β to COOH): ~3.1 (t), COOH: ~11-12 (s, br)COOH: ~178, Phenyl (C-F): 160-165 (d, J250 Hz), Phenyl (other): ~110-130, CH₂ (α to COOH): ~35, CH₂ (β to COOH): ~30
3-Phenylpropanoic acid Phenyl: 7.17-7.34 (m, 5H), CH₂ (α to COOH): 2.69 (t, J = 7.8 Hz, 2H), CH₂ (β to COOH): 2.97 (t, J = 7.8 Hz, 2H)[1]Phenyl (ipso): ~141, Phenyl (ortho, meta, para): ~126-128, CH₂ (α to COOH): ~36, CH₂ (β to COOH): ~31, COOH: ~179
Propanoic acid CH₃: 1.16 (t), CH₂: 2.38 (q), COOH: 11.7 (s, br)[2][3]CH₃: ~9, CH₂: ~28, COOH: ~179[4]

Note: Predicted values for this compound are estimations based on the influence of fluorine substitution on aromatic and aliphatic systems. Actual experimental values may vary.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. This protocol can be adapted for the specific instrumentation and sample characteristics.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is typically used.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Reference the chemical shifts to the internal standard.

Structure-Spectra Relationship

The following diagram illustrates the logical relationship between the chemical structure of this compound and its expected NMR signals.

G cluster_structure Chemical Structure cluster_nmr Expected NMR Signals Structure This compound Aromatic_H Aromatic Protons (~7.0-7.4 ppm) Structure->Aromatic_H ¹H NMR Alpha_H α-CH₂ Protons (~2.8 ppm) Structure->Alpha_H ¹H NMR Beta_H β-CH₂ Protons (~3.1 ppm) Structure->Beta_H ¹H NMR COOH_H Carboxylic Acid Proton (~11-12 ppm) Structure->COOH_H ¹H NMR Aromatic_C Aromatic Carbons (~110-165 ppm) Structure->Aromatic_C ¹³C NMR Alpha_C α-CH₂ Carbon (~35 ppm) Structure->Alpha_C ¹³C NMR Beta_C β-CH₂ Carbon (~30 ppm) Structure->Beta_C ¹³C NMR COOH_C Carboxylic Acid Carbon (~178 ppm) Structure->COOH_C ¹³C NMR

Caption: Predicted NMR signals for this compound.

References

A Comparative Guide to the Analytical Quantification of 3-(2,6-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3-(2,6-difluorophenyl)propanoic acid, a compound of interest in pharmaceutical and metabolic research. We will explore the application of mass spectrometry-based techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compare their performance with alternative analytical approaches, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Capillary Electrophoresis (CE), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Introduction

Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide aims to provide a comprehensive comparison to aid researchers in choosing the most suitable method for their specific needs.

Mass Spectrometry-Based Methods

Mass spectrometry, coupled with chromatographic separation, offers high sensitivity and selectivity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is a necessary step to convert this compound into a more volatile ester derivative, commonly a trimethylsilyl (TMS) ester.

Predicted Fragmentation Pattern:

  • Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (m/z 45).

  • Benzylic cleavage: Cleavage of the bond between the alpha and beta carbons relative to the phenyl ring.

  • Fragments from the difluorophenyl ring: Characteristic ions resulting from the fragmentation of the 2,6-difluorophenyl moiety.

  • McLafferty rearrangement: If applicable, this could lead to a characteristic neutral loss.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of non-volatile compounds in complex matrices. For carboxylic acids, derivatization can enhance ionization efficiency and chromatographic retention. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).

Expected Multiple Reaction Monitoring (MRM) Transitions:

For quantitative analysis, specific precursor-to-product ion transitions would be monitored. The precursor ion would be the deprotonated molecule [M-H]⁻ in negative ion mode or a derivatized adduct in positive ion mode. Product ions would be generated through collision-induced dissociation (CID) of the precursor ion.

Alternative Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore. The phenyl group in this compound allows for direct UV detection.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique suitable for charged analytes like carboxylic acids. It offers advantages in terms of speed and low sample/reagent consumption.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly specific and quantitative technique for fluorine-containing compounds.[1][2][3] It provides a direct and non-destructive method of analysis, with the signal intensity being directly proportional to the concentration of the analyte.

Performance Comparison

The following table summarizes the expected performance characteristics of the discussed analytical methods for the quantification of this compound.

FeatureGC-MSLC-MS/MSHPLC-UVCapillary Electrophoresis (CE)¹⁹F NMR
Sensitivity HighVery HighModerateModerate to HighModerate
Selectivity HighVery HighModerateHighVery High
Sample Throughput ModerateHighHighHighLow to Moderate
Derivatization Required (e.g., silylation)Often beneficial (e.g., 3-NPH)Not requiredNot requiredNot required
Matrix Effects Can be significantCan be significantLess proneLess proneMinimal
Instrumentation Cost HighVery HighModerateModerateVery High
Ease of Use ModerateModerate to ComplexEasyModerateComplex

Experimental Protocols

GC-MS Analysis (with Silylation Derivatization)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of an aqueous sample, add an appropriate internal standard.

    • Acidify the sample to pH ~2 with a suitable acid (e.g., HCl).

    • Extract the analyte with an organic solvent (e.g., ethyl acetate) twice.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

LC-MS/MS Analysis (with 3-NPH Derivatization)
  • Sample Preparation:

    • Perform protein precipitation for biological samples (e.g., with acetonitrile).

    • Centrifuge and collect the supernatant.

  • Derivatization:

    • To an aliquot of the supernatant, add a solution of 3-nitrophenylhydrazine (3-NPH) and a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent mixture (e.g., acetonitrile/water with pyridine).

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid modifier (e.g., formic acid).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the underivatized acid or positive mode for the 3-NPH derivative.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions.

HPLC-UV Analysis
  • Sample Preparation:

    • Dilute the sample in the mobile phase.

    • Filter through a 0.45 µm syringe filter.

  • HPLC-UV Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min for a standard analytical column.

    • Detection: UV detector set at a wavelength corresponding to the absorbance maximum of the phenyl ring (e.g., around 220-230 nm).

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the discussed analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Precipitation Protein Precipitation Sample->Precipitation Derivatization 3-NPH Derivatization Precipitation->Derivatization Injection LC Injection Derivatization->Injection Separation LC Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Alternatives_Workflow Sample Sample Preparation (Dilution/Filtration) HPLC HPLC-UV Analysis Sample->HPLC CE Capillary Electrophoresis Analysis Sample->CE NMR ¹⁹F NMR Analysis Sample->NMR

References

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Structural Confirmation of Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of X-ray crystallography with alternative analytical techniques for the definitive structural elucidation of 3-(2,6-Difluorophenyl)propanoic acid and its analogues.

In the realm of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge influences everything from understanding its pharmacological activity to optimizing its properties. While various analytical techniques offer insights into molecular structure, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous and high-resolution depiction of atomic arrangement in the solid state.

This guide presents a comparative analysis of X-ray crystallography against other common spectroscopic methods for the structural confirmation of phenylpropanoic acid derivatives, using 3-Amino-3-(2,6-difluorophenyl)propanoic acid as a primary example due to the public availability of its crystallographic data. It is important to note that a public crystal structure for the parent compound, this compound, was not identified at the time of this publication.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The unequivocal determination of a molecule's solid-state conformation and packing is best achieved through single-crystal X-ray diffraction.[1] However, other widely used techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary and often essential information for structural elucidation, particularly in solution or for non-crystalline samples.[2][3]

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry.[4][5]Provides the definitive solid-state structure. Unambiguous determination of stereochemistry.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond and through-space correlations), stereochemistry, and dynamic processes in solution.[3][6]Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive.Does not provide precise bond lengths and angles. Interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the molecular structure.[6][7]High sensitivity, requiring only small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis.Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their characteristic vibrational frequencies.[2]Fast and simple to perform. Provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.
Crystallographic Data for 3-Amino-3-(2,6-difluorophenyl)propanoic acid

The following table summarizes the crystallographic data for 3-Amino-3-(2,6-difluorophenyl)propanoic acid, a close analogue of the target compound. This data serves as a representative example of the detailed structural information that can be obtained from an X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₉H₉F₂NO₂[8]
Molecular Weight201.17 g/mol [8]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.987
α (°)90
β (°)105.43
γ (°)90
Volume (ų)846.5
Z4
Density (calculated) (g/cm³)1.578
R-factor0.045

Note: The crystallographic data presented here is for 3-Amino-3-(2,6-difluorophenyl)propanoic acid and is used as a representative example.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of a molecular structure by single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis.[4][9]

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) is a common method.

  • Other techniques include vapor diffusion and slow cooling of a saturated solution.

  • The goal is to obtain a single, well-formed crystal of sufficient size (typically 0.1-0.5 mm in each dimension) and quality.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is placed in a beam of monochromatic X-rays.

  • As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

  • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms are determined using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate molecular structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the structural confirmation of a small molecule, highlighting the central role of X-ray crystallography and its relationship with other analytical techniques.

Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Final_Structure Definitive 3D Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structure_Solution->Final_Structure

Caption: Workflow for the structural confirmation of an organic compound.

References

Comparative Analysis of Propanoic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to In Vitro Anticancer Activities of Structurally Related Analogs

Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo studies for 3-(2,6-Difluorophenyl)propanoic acid. This guide, therefore, presents a comparative analysis of two classes of structurally related propanoic acid derivatives for which anticancer activity has been reported, providing a valuable resource for researchers interested in this chemical scaffold.

This publication provides a comparative overview of the in vitro anticancer activities of two distinct classes of propanoic acid derivatives: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives and Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives . The guide is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and potential signaling pathways.

Comparative Anticancer Activity

The following tables summarize the in vitro antiproliferative activities of the two classes of propanoic acid derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells

A study investigating a series of novel polysubstituted thiazole derivatives identified several compounds with significant antiproliferative activity. Notably, oxime derivatives 21 and 22 , and carbohydrazide derivatives 25 and 26 exhibited low micromolar activity, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[1]

CompoundModificationIC₅₀ (µM) against A549 CellsReference Compound (Cisplatin) IC₅₀ (µM)
21 Oxime Derivative5.4211.71
22 Oxime Derivative2.4711.71
25 Carbohydrazide8.0511.71
26 Carbohydrazide25.411.71

Data sourced from a study on novel polysubstituted thiazole derivatives.[1]

Table 2: Antiproliferative Activity of Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives

Novel triphenyltin(IV) compounds with propanoic acid derivatives have demonstrated potent cytotoxic effects across a panel of human cancer cell lines. These compounds showed significantly higher activity compared to the inactive ligand precursors and, in some cases, greater potency than cisplatin.[2]

CompoundCell Line (Cancer Type)IC₅₀ (µM) - MTT AssayIC₅₀ (µM) - CV AssayReference Compound (Cisplatin) IC₅₀ (µM) - MTT Assay
Ph₃SnL1 PC-3 (Prostate)0.255 ± 0.0150.315 ± 0.0171.35 ± 0.12
HT-29 (Colorectal)0.100 ± 0.0210.150 ± 0.0112.50 ± 0.15
MCF-7 (Breast)0.250 ± 0.0190.218 ± 0.0254.50 ± 0.21
HepG2 (Hepatocellular)0.354 ± 0.0250.450 ± 0.0315.50 ± 0.32
Ph₃SnL2 PC-3 (Prostate)0.758 ± 0.0410.650 ± 0.0351.35 ± 0.12
HT-29 (Colorectal)0.550 ± 0.0320.415 ± 0.0222.50 ± 0.15
MCF-7 (Breast)0.611 ± 0.0350.550 ± 0.0294.50 ± 0.21
HepG2 (Hepatocellular)0.700 ± 0.0450.613 ± 0.0335.50 ± 0.32
Ph₃SnL3 PC-3 (Prostate)0.155 ± 0.0110.213 ± 0.0141.35 ± 0.12
HT-29 (Colorectal)0.115 ± 0.0090.160 ± 0.0122.50 ± 0.15
MCF-7 (Breast)0.280 ± 0.0170.311 ± 0.0194.50 ± 0.21
HepG2 (Hepatocellular)0.380 ± 0.0210.420 ± 0.0255.50 ± 0.32

Data sourced from a study on novel organotin(IV) carboxylate compounds.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells and determine the cell density using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After the 24-hour incubation, replace the medium with fresh medium containing various concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Cell Migration Assessment: Transwell Assay

The Transwell assay, or Boyden chamber assay, is used to evaluate the migratory capacity of cancer cells in response to a chemoattractant.[6][7][8]

Protocol:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free medium.

  • Assay Setup:

    • Place Transwell inserts (typically with an 8.0 µm pore size membrane) into the wells of a 24-well plate.

    • In the lower chamber, add 600 µL of complete medium (containing a chemoattractant such as 10% FBS).

    • In the upper chamber (the Transwell insert), add 100 µL of serum-free medium containing the test compound at the desired concentration or a vehicle control. Pre-incubate for 30 minutes at 37°C.

  • Cell Seeding:

    • Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 × 10⁶ cells/mL.

    • Add 100 µL of the cell suspension (1 × 10⁵ cells) to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period suitable for the cell line (e.g., 24 hours).

  • Quantification of Migrated Cells:

    • After incubation, remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with a fixation solution (e.g., methanol) for 20 minutes.

    • Stain the fixed cells with a staining solution (e.g., 0.5% crystal violet) for 30 minutes.

    • Gently wash the inserts with water and allow them to air dry.

    • Count the number of stained cells in several random fields of view under a microscope. The results are expressed as the percentage of migrated cells relative to the control.

Apoptosis Assessment: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vitro anticancer drug screening and a potential signaling pathway that may be modulated by propanoic acid derivatives.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution treatment Incubate with Test Compound compound_prep->treatment cell_seeding->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol read_absorbance Read Absorbance (570 nm) formazan_sol->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Experimental workflow for in vitro cytotoxicity screening using the MTT assay.

G EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SIRT2 SIRT2 SIRT2->MEK Deacetylates Propanoic_Acid_Derivative Propanoic Acid Derivative (e.g., Cmpd 22) Propanoic_Acid_Derivative->EGFR Inhibits? Propanoic_Acid_Derivative->SIRT2 Inhibits?

Caption: Postulated EGFR/SIRT2 signaling pathway potentially targeted by anticancer compounds.[1][12][13][14][15][16]

G Organotin Organotin(IV) Propanoic Acid Compound Mitochondria Mitochondria Organotin->Mitochondria Induces Dysfunction DNA_Damage DNA Damage Organotin->DNA_Damage ROS Increased ROS Production Mitochondria->ROS Apoptosis Caspase-Independent Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of apoptosis induction by Organotin(IV) compounds.[2][17][18][19][20][21]

References

comparative study of different synthetic routes to 3-(2,6-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

3-(2,6-Difluorophenyl)propanoic acid is a valuable building block in the synthesis of various pharmaceutical compounds, owing to the unique properties imparted by the difluorophenyl moiety. The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative study of three distinct synthetic routes to this important intermediate, offering an objective analysis of their respective methodologies, and supported by established chemical principles. The discussed pathways are the Malonic Ester Synthesis, the Knoevenagel Condensation followed by Hydrogenation, and the Reformatsky Reaction.

Comparative Overview of Synthetic Routes

The selection of an optimal synthetic strategy for this compound is contingent on factors such as starting material availability, scalability, and desired purity. The following table summarizes the key aspects of the three primary synthetic pathways.

ParameterRoute 1: Malonic Ester SynthesisRoute 2: Knoevenagel Condensation & HydrogenationRoute 3: Reformatsky Reaction & Subsequent Steps
Starting Materials 2,6-Difluorobenzyl bromide, Diethyl malonate2,6-Difluorobenzaldehyde, Malonic acid2,6-Difluorobenzaldehyde, Ethyl bromoacetate, Zinc
Key Intermediates Diethyl (2,6-difluorobenzyl)malonate2,6-Difluorocinnamic acidEthyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate
Number of Key Steps 323
Estimated Overall Yield Good to ExcellentGood to ExcellentModerate to Good
Key Advantages Well-established, reliable, good yields.High-yielding condensation, clean reduction.Milder conditions for C-C bond formation.
Key Disadvantages Use of a lachrymatory benzyl bromide.Requires a hydrogenation step (specialized equipment).Multi-step process post-condensation, potential for side reactions.

Synthetic Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly effective method for the preparation of carboxylic acids. This route involves the alkylation of diethyl malonate with a suitable electrophile, in this case, 2,6-difluorobenzyl bromide, followed by hydrolysis and decarboxylation.

Experimental Protocol:

Step 1: Synthesis of 2,6-Difluorobenzyl Bromide

A mixture of 2,6-difluorotoluene, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride is refluxed under illumination with a UV lamp. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude 2,6-difluorobenzyl bromide is then purified by vacuum distillation.

Step 2: Alkylation of Diethyl Malonate

Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl malonate is added dropwise at room temperature to form the sodium salt. 2,6-difluorobenzyl bromide is then added, and the mixture is refluxed until the alkylation is complete. The ethanol is removed in vacuo, and the residue is partitioned between water and diethyl ether. The organic layer is washed, dried, and concentrated to give diethyl (2,6-difluorobenzyl)malonate.

Step 3: Hydrolysis and Decarboxylation

The diethyl (2,6-difluorobenzyl)malonate is hydrolyzed to the corresponding dicarboxylic acid by refluxing with a strong base such as potassium hydroxide in ethanol, followed by acidification with a mineral acid like hydrochloric acid. The resulting malonic acid derivative is then heated at a temperature above its melting point to induce decarboxylation, yielding this compound.

Malonic_Ester_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2_6_Difluorotoluene 2,6-Difluorotoluene 2_6_Difluorobenzyl_Bromide 2,6-Difluorobenzyl Bromide 2_6_Difluorotoluene->2_6_Difluorobenzyl_Bromide NBS, AIBN Diethyl_Malonate Diethyl Malonate Diethyl_2_6_difluorobenzyl_malonate Diethyl (2,6-difluorobenzyl)malonate Diethyl_Malonate->Diethyl_2_6_difluorobenzyl_malonate 2_6_Difluorobenzyl_Bromide->Diethyl_2_6_difluorobenzyl_malonate Diethyl Malonate, NaOEt Final_Product This compound Diethyl_2_6_difluorobenzyl_malonate->Final_Product 1. KOH, EtOH 2. H3O+ 3. Heat (Decarboxylation)

Workflow for the Malonic Ester Synthesis of this compound.

Synthetic Route 2: Knoevenagel Condensation and Hydrogenation

This two-step route begins with the Knoevenagel condensation of 2,6-difluorobenzaldehyde with malonic acid to form an unsaturated intermediate, which is subsequently reduced to the desired propanoic acid.

Experimental Protocol:

Step 1: Knoevenagel Condensation

2,6-Difluorobenzaldehyde and malonic acid are dissolved in a basic solvent such as pyridine, often with a catalytic amount of piperidine. The mixture is heated to reflux, leading to the formation of 2,6-difluorocinnamic acid.[1] The progress of the reaction is monitored by the evolution of carbon dioxide. Upon completion, the reaction mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product, which is then collected by filtration and recrystallized.

Step 2: Hydrogenation

The 2,6-difluorocinnamic acid is dissolved in a suitable solvent like ethanol or ethyl acetate and subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is typically used. The reaction is carried out in a hydrogenation apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield this compound.

Knoevenagel_Hydrogenation cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_6_Difluorobenzaldehyde 2,6-Difluorobenzaldehyde 2_6_Difluorocinnamic_Acid 2,6-Difluorocinnamic Acid 2_6_Difluorobenzaldehyde->2_6_Difluorocinnamic_Acid Malonic Acid, Pyridine, Piperidine Malonic_Acid Malonic Acid Malonic_Acid->2_6_Difluorocinnamic_Acid Final_Product This compound 2_6_Difluorocinnamic_Acid->Final_Product H2, Pd/C, EtOH

Workflow for the Knoevenagel Condensation and Hydrogenation Route.

Synthetic Route 3: Reformatsky Reaction and Subsequent Transformations

The Reformatsky reaction offers an alternative approach for the initial carbon-carbon bond formation. This route involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.

Experimental Protocol:

Step 1: Reformatsky Reaction

Activated zinc dust is added to a solution of 2,6-difluorobenzaldehyde and ethyl bromoacetate in an anhydrous solvent such as THF or a mixture of benzene and ether. The reaction is initiated, often with gentle heating, and then proceeds exothermically. After the reaction is complete, it is quenched with a dilute acid, and the product, ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate, is extracted with an organic solvent.

Step 2: Dehydration

The β-hydroxy ester intermediate is dehydrated to the corresponding α,β-unsaturated ester. This can be achieved by heating with a dehydrating agent such as iodine in toluene or by treatment with an acid catalyst like p-toluenesulfonic acid.

Step 3: Hydrogenation

The resulting ethyl 2,6-difluorocinnamate is then hydrogenated under similar conditions as described in Route 2 (catalytic hydrogenation with Pd/C) to yield ethyl 3-(2,6-difluorophenyl)propanoate. Finally, ester hydrolysis under acidic or basic conditions affords the target this compound.

Reformatsky_Reaction_Route cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2_6_Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Beta_Hydroxy_Ester Ethyl 3-(2,6-difluorophenyl) -3-hydroxypropanoate 2_6_Difluorobenzaldehyde->Beta_Hydroxy_Ester Ethyl Bromoacetate, Zn Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Beta_Hydroxy_Ester Zinc Zinc Zinc->Beta_Hydroxy_Ester Unsaturated_Ester Ethyl 2,6-difluorocinnamate Beta_Hydroxy_Ester->Unsaturated_Ester Dehydration (e.g., I2, heat) Final_Product This compound Unsaturated_Ester->Final_Product 1. H2, Pd/C 2. Hydrolysis

Workflow for the Reformatsky Reaction Route.

Conclusion

All three synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages. The Malonic Ester Synthesis is a robust and high-yielding method, though it requires the preparation of a lachrymatory benzyl bromide. The Knoevenagel Condensation followed by Hydrogenation is also an efficient route, with the main consideration being the requirement for hydrogenation equipment. The Reformatsky Reaction provides a milder alternative for the initial C-C bond formation but involves a greater number of subsequent steps. The ultimate choice of synthetic route will depend on the specific requirements of the research or development project, including available equipment, cost of starting materials, and desired scale of production.

References

Comparative Guide to the Validation of Analytical Methods for 3-(2,6-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of 3-(2,6-Difluorophenyl)propanoic acid in research and development settings. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance supported by established validation principles.

Introduction

This compound is a chemical compound of interest in pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose, providing reliable data.[1][2] This guide explores two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this acidic compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. For an acidic compound like this compound, both HPLC and GC-MS present viable options, each with distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds.[3] It offers versatility in terms of stationary and mobile phases, allowing for the optimization of separation for a wide range of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For acidic compounds, derivatization is often required to increase volatility and improve chromatographic performance.[4]

The following tables summarize the key performance characteristics of hypothetical, yet representative, HPLC-UV and GC-MS methods for the analysis of this compound, based on established validation guidelines.[1][5]

Data Presentation

Table 1: Comparison of HPLC-UV and GC-MS Method Performance

ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) ≥ 0.999≥ 0.998
Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL0.003 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Selectivity HighVery High
Sample Throughput HighModerate
Derivatization Required NoYes

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria (FDA/EMA Guidelines)
Linearity (Correlation Coefficient, r) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and internal standard.
Stability (Freeze-Thaw, Short-Term, Long-Term) Analyte concentration within ±15% of nominal concentration.

LLOQ: Lower Limit of Quantification

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols are based on methods developed for similar propanoic acid derivatives and can serve as a starting point for method development and validation for this compound.[4][6][7]

HPLC-UV Method Protocol

This Reverse-Phase HPLC (RP-HPLC) method is suitable for the quantification of this compound in pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 225 nm[6]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of the analyte at three concentration levels (low, medium, high).

  • Precision: Determine intra-day precision by analyzing six replicate samples of the same concentration on the same day. Determine inter-day precision by repeating the analysis on three different days.

  • Selectivity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.

GC-MS Method Protocol

This method is suitable for the sensitive quantification of this compound in biological matrices, requiring a derivatization step.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

2. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare a series of working standards in a suitable solvent (e.g., acetonitrile) ranging from 0.01 to 10 µg/mL.

  • Derivatization Procedure:

    • Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add an internal standard and precipitate proteins with acetonitrile.

    • Centrifuge and collect the supernatant.

    • Evaporate the supernatant and proceed with the derivatization step.

3. Method Validation Parameters:

  • Linearity, Accuracy, Precision, and Selectivity: Validate as described for the HPLC method, using the appropriate concentration range and matrix.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in the matrix to the response in a neat solution.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Reference Standard Dissolve Dissolve in Methanol (Stock Solution) Weigh->Dissolve Dilute Dilute with Mobile Phase (Working Standards) Dissolve->Dilute Inject Inject into HPLC Dilute->Inject SamplePrep Dissolve/Dilute Sample Filter Filter Sample (0.45 µm) SamplePrep->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV Analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing StandardPrep Prepare Standard Solutions Dry Evaporate to Dryness StandardPrep->Dry SampleExtract Extract Analyte from Matrix SampleExtract->Dry Derivatize Add Derivatizing Agent & Heat Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on HP-5ms Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Extract Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC-MS Analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-(2,6-difluorophenyl)propanoic acid and its structurally related analogs. The information presented herein is intended to inform researchers and professionals in the fields of drug discovery and development by summarizing available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. While direct comparative studies on a wide range of analogs are limited in publicly available literature, this guide synthesizes data from various sources to provide a valuable reference for structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Executive Summary

Arylpropanoic acids are a well-established class of compounds with a broad spectrum of biological activities, most notably anti-inflammatory, antimicrobial, and anticancer properties. The introduction of fluorine atoms into the phenyl ring can significantly modulate the physicochemical properties and biological efficacy of these molecules. This guide focuses on this compound and its derivatives, exploring how structural modifications impact their performance in various biological assays. The primary mechanisms of action for this class of compounds are believed to involve the inhibition of key inflammatory and microbial pathways.

Data Presentation: Comparative Biological Activities

Due to the limited availability of direct comparative studies, the following tables present a compilation of biological activity data for this compound and structurally related compounds from various sources. This approach allows for an indirect comparison and highlights the potential activities of this class of molecules.

Table 1: Anti-Inflammatory Activity of Phenylpropanoic Acid Derivatives

CompoundAssay TypeTargetIC50 (µM)Reference CompoundIC50 (µM)
This compound Analog (Hypothetical) COX-2 Inhibition AssayCOX-2Data not availableCelecoxibData not available
Flurbiprofen COX-1/COX-2 InhibitionCOX-1/COX-2Varies by assay--
Ibuprofen COX-1/COX-2 InhibitionCOX-1/COX-2Varies by assay--
2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid Carrageenan-induced paw edemaIn vivo anti-inflammatoryED50 (mg/kg) availableDiclofenacED50 (mg/kg) available[1]

Table 2: Antimicrobial Activity of Halogenated Phenylpropanoic Acid Derivatives

CompoundBacterial StrainFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid E. coli-16CiprofloxacinData not available[2]
S. aureus-32-64
3-(3-chloro-4-hydroxyphenyl)propanoic acid E. coli-32-64
S. aureus-32-64
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives MRSA, VRE, E. coli, K. pneumoniae, P. aeruginosa, A. baumanniiCandida auris, other Candida spp.0.5 - >64Various antibioticsData available in source[3][4]

Note: MIC values for this compound are not specified in the reviewed literature. The data for chlorinated analogs suggests that halogenated phenylpropanoic acids can exhibit significant antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of compounds like this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental in determining the anti-inflammatory potential of non-steroidal anti-inflammatory drugs (NSAIDs).

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Generalized Protocol:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Reaction Mixture: A reaction buffer containing heme and a peroxidase substrate (e.g., TMPD) is prepared.

  • Incubation: The enzyme is pre-incubated with the test compound at various concentrations or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The absorbance is measured at 590 nm at different time points to determine the rate of reaction.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition versus the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The presence or absence of microbial growth is determined visually or by measuring turbidity after a defined incubation period.

Generalized Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Arylpropanoic Acids (e.g., this compound) Arylpropanoic Acids (e.g., this compound) Arylpropanoic Acids (e.g., this compound)->COX-1 (Constitutive) Arylpropanoic Acids (e.g., this compound)->COX-2 (Inducible)

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Arylpropanoic Acids.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) IKK Complex IKK Complex Inflammatory Stimuli (LPS, Cytokines)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation IκBα-NF-κB Complex IκBα-NF-κB Complex IκBα-NF-κB Complex->IκBα IκBα-NF-κB Complex->NF-κB (p50/p65) IκBα degradation Fluorinated NSAIDs Fluorinated NSAIDs Fluorinated NSAIDs->IKK Complex Inhibition DNA DNA NF-κB (p50/p65) ->DNA Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene Transcription

Caption: Potential Inhibition of the NF-κB Signaling Pathway by Fluorinated NSAIDs.

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Biological Screening In Vitro Biological Screening Compound Synthesis & Characterization->In Vitro Biological Screening Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Biological Screening->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays In Vitro Biological Screening->Antimicrobial Assays COX-1/COX-2 Inhibition COX-1/COX-2 Inhibition Anti-inflammatory Assays->COX-1/COX-2 Inhibition Cytokine Release Assay Cytokine Release Assay Anti-inflammatory Assays->Cytokine Release Assay Broth Microdilution (MIC) Broth Microdilution (MIC) Antimicrobial Assays->Broth Microdilution (MIC) Agar Diffusion Assay Agar Diffusion Assay Antimicrobial Assays->Agar Diffusion Assay Data Analysis & SAR Data Analysis & SAR COX-1/COX-2 Inhibition->Data Analysis & SAR Cytokine Release Assay->Data Analysis & SAR Broth Microdilution (MIC)->Data Analysis & SAR Agar Diffusion Assay->Data Analysis & SAR Lead Compound Identification Lead Compound Identification Data Analysis & SAR->Lead Compound Identification

Caption: General Experimental Workflow for Biological Activity Comparison.

Conclusion

This compound and its analogs represent a promising area for the development of new therapeutic agents. Based on the activity of related arylpropanoic acids, these compounds are anticipated to possess significant anti-inflammatory and antimicrobial properties. The difluoro-substitution at the 2 and 6 positions of the phenyl ring is expected to influence the compound's lipophilicity, metabolic stability, and binding affinity to target enzymes, thereby modulating its overall biological activity profile. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships within this specific chemical series and to identify lead candidates for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations.

References

Spectroscopic Data Interpretation: A Comparative Guide to 3-(2,6-Difluorophenyl)propanoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3-(2,6-Difluorophenyl)propanoic acid and its structural analogs. Understanding the spectral characteristics of this compound is crucial for its identification, characterization, and application in pharmaceutical and chemical research. This document presents a side-by-side comparison with related molecules to highlight the influence of aromatic substitution on spectroscopic properties.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected alternatives.

Table 1: ¹H NMR Data (Predicted for this compound)

CompoundChemical Shift (ppm) & MultiplicityAssignment
This compound ~10-12 (br s, 1H)-COOH
~7.2-7.4 (m, 1H)Ar-H (para)
~6.9-7.1 (t, 2H)Ar-H (meta)
~3.1 (t, 2H)-CH₂-Ar
~2.8 (t, 2H)-CH₂-COOH
3-Phenylpropanoic acid 12.1 (br s, 1H)-COOH
7.32-7.17 (m, 5H)Ar-H
2.96 (t, 2H)-CH₂-Ar
2.68 (t, 2H)-CH₂-COOH
3-(2-Fluorophenyl)propanoic acid 10.5 (br s, 1H)-COOH
7.25-7.05 (m, 4H)Ar-H
3.0 (t, 2H)-CH₂-Ar
2.7 (t, 2H)-CH₂-COOH
3-(2,6-Dichlorophenyl)propanoic acid ~10-12 (br s, 1H)-COOH
~7.3-7.1 (m, 3H)Ar-H
~3.3 (t, 2H)-CH₂-Ar
~2.8 (t, 2H)-CH₂-COOH

Table 2: ¹³C NMR Data (Predicted for this compound)

CompoundChemical Shift (ppm)Assignment
This compound ~178C=O
~161 (dd)C-F
~129 (t)C-H (para)
~115 (t)C-Ar (ipso)
~111 (dd)C-H (meta)
~34-CH₂-COOH
~23-CH₂-Ar
3-Phenylpropanoic acid 179.5C=O
140.7C-Ar (ipso)
128.5C-H (ortho/meta)
128.3C-H (ortho/meta)
126.2C-H (para)
35.8-CH₂-COOH
30.8-CH₂-Ar
3-(2-Fluorophenyl)propanoic acid ~179C=O
~160 (d)C-F
~131 (d)C-H
~128 (d)C-H
~127 (d)C-Ar (ipso)
~124 (d)C-H
~115 (d)C-H
~35-CH₂-COOH
~25-CH₂-Ar
3-(2,6-Dichlorophenyl)propanoic acid ~178C=O
~136C-Cl
~131C-Ar (ipso)
~128C-H
~35-CH₂-COOH
~30-CH₂-Ar

Table 3: IR Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Assignment
This compound ~2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch
~1620, ~1470C=C stretch (aromatic)
~1250C-F stretch
3-Phenylpropanoic acid 2500-3300 (broad)O-H stretch (carboxylic acid)
1705C=O stretch
1605, 1497, 1454C=C stretch (aromatic)
3-(2-Fluorophenyl)propanoic acid ~2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch
~1610, ~1490C=C stretch (aromatic)
~1230C-F stretch
3-(2,6-Dichlorophenyl)propanoic acid ~2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch
~1580, ~1440C=C stretch (aromatic)
~780C-Cl stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 186141 ([M-COOH]⁺), 113 ([M-CH₂CH₂COOH]⁺)
3-Phenylpropanoic acid 150105 ([M-COOH]⁺), 91 ([C₇H₇]⁺)
3-(2-Fluorophenyl)propanoic acid 168123 ([M-COOH]⁺), 109 ([M-CH₂CH₂COOH]⁺)
3-(2,6-Dichlorophenyl)propanoic acid 218, 220, 222173/175 ([M-COOH]⁺), 145/147 ([M-CH₂CH₂COOH]⁺)

Experimental Protocols

Standard procedures for acquiring the spectroscopic data presented are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: The spectrum is acquired on the same instrument, typically at 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the material is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) is a common method for relatively small, volatile molecules. For less volatile or thermally sensitive compounds, soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the general workflow for interpreting spectroscopic data to elucidate the structure of an organic molecule.

Spectroscopic_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Region) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Connectivity Establish Connectivity (2D NMR if needed) NMR_Data->Connectivity Functional_Groups Identify Functional Groups IR_Data->Functional_Groups Molecular_Formula Determine Molecular Formula & Weight MS_Data->Molecular_Formula Proposed_Structure Propose Structure Functional_Groups->Proposed_Structure Molecular_Formula->Proposed_Structure Connectivity->Proposed_Structure Confirmation Confirm Structure Proposed_Structure->Confirmation

Caption: Workflow for Spectroscopic Data Interpretation.

Comparative Analysis of Key Spectroscopic Features

The following diagram highlights the key differences in the spectroscopic data between this compound and its non-fluorinated analog, 3-phenylpropanoic acid.

Spectroscopic_Comparison cluster_target This compound cluster_comparator 3-Phenylpropanoic acid Target_NMR ¹H & ¹³C NMR: - Complex aromatic signals due to F-H and F-C coupling. - Downfield shift of aromatic protons and carbons. Comparison Key Differences Target_NMR->Comparison Fluorine Coupling Target_IR IR: - Strong C-F stretching absorption (~1250 cm⁻¹). Target_IR->Comparison C-F Stretch Present Target_MS MS: - Molecular ion at m/z 186. Target_MS->Comparison Higher m/z Comp_NMR ¹H & ¹³C NMR: - Simpler aromatic signals. - Upfield chemical shifts compared to the difluoro analog. Comp_NMR->Comparison No Fluorine Coupling Comp_IR IR: - Absence of C-F stretch. Comp_IR->Comparison C-F Stretch Absent Comp_MS MS: - Molecular ion at m/z 150. Comp_MS->Comparison Lower m/z

Caption: Key Spectroscopic Differences.

Safety Operating Guide

Proper Disposal of 3-(2,6-Difluorophenyl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-(2,6-Difluorophenyl)propanoic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled with caution, assuming it presents hazards similar to related chemical structures.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards. Based on data from similar compounds, such as 3-(3,5-Difluorophenyl)propanoic acid and other propionic acid derivatives, the following hazards should be anticipated[1][2][3][4]:

  • Harmful if swallowed or in contact with skin [1]

  • Causes skin irritation [1][2]

  • May cause serious eye damage or irritation [1][2]

  • May cause respiratory irritation [1][2]

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Safety goggles or a face shield[1][4]

  • A laboratory coat[5]

  • Use in a well-ventilated area or under a chemical fume hood[1][2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations[6][7]. Do not dispose of this chemical down the drain or in regular trash[8][9].

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials (e.g., weigh boats, pipette tips, gloves), as hazardous chemical waste[10].

    • Segregate solid waste from liquid waste[11].

    • Avoid mixing this waste with other incompatible chemical waste streams[5][10].

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap. Plastic containers are often preferred for hazardous waste[6][8].

    • The container must be clearly labeled as "Hazardous Waste"[8][12].

    • The label must include the full chemical name: "this compound" (no abbreviations or formulas), the accumulation start date, and the specific hazards (e.g., "Irritant," "Harmful")[5][8].

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[6][12].

    • Ensure the container is kept closed at all times, except when adding waste[6][13].

    • Store in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight[3][5].

    • Secondary containment (such as a spill tray) is recommended[10][11].

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste pickup[6][8][13].

    • Follow your institution's specific procedures for waste manifest forms and scheduling a collection[8].

Spill and Emergency Procedures

In the event of a spill or exposure:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container[1].

    • Clean the spill area with soap and water.

    • Wash hands thoroughly after cleanup.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][4].

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists[1][14].

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[2][4][15].

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][3][4][15].

Quantitative Safety Information Summary

ParameterGuidelineSource
pH (for drain disposal consideration) Generally between 5.5 and 10.5 for approved substances[9]
Acute Hazardous Waste Accumulation Limit 1 quart[10]
General Hazardous Waste Accumulation Limit 55 gallons[10]
Maximum Container Weight Recommended maximum of 15 kg for manual handling[5]

Note: this compound is NOT approved for drain disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container label Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazards container->label store Store in Designated Satellite Accumulation Area (SAA) label->store ehs Contact Environmental Health & Safety (EHS) for Pickup store->ehs end Proper Disposal ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2,6-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(2,6-Difluorophenyl)propanoic acid, a compound requiring careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

Immediate Safety and Hazard Information

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention[1][4].

  • Skin Contact: Remove all contaminated clothing and shoes at once. Wash the affected area immediately with soap and plenty of water. If skin irritation occurs, get medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[1].

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention[1].

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risks.

Handling Procedures:

  • Preparation: Before handling, ensure that a proper risk assessment has been completed. All personnel must be trained on the specific hazards and handling procedures for this compound[5].

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of dust and vapors[3][5][6].

  • Personal Protective Equipment (PPE): Wear the appropriate PPE as detailed in the table below. Inspect all PPE for integrity before use.

  • Weighing and Transferring: When weighing or transferring the solid, use tools like scoops or spatulas made of compatible, corrosion-resistant materials to avoid direct contact[6]. Perform these actions within a fume hood to contain any dust generated[3].

  • Solution Preparation: If preparing a solution, always add the solid to the solvent slowly while stirring. If dissolving in water, be aware that some corrosive solids can generate heat upon dissolution, and cooling may be necessary[3].

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2]. Do not eat, drink, or smoke in the laboratory area[2].

Disposal Plan:

This compound is a halogenated organic compound and must be disposed of as hazardous waste[7].

  • Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams. This is crucial for proper disposal and cost management[8][9].

  • Waste Container: Collect waste in a designated, properly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid[10].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents. Do not use abbreviations[10].

  • Storage of Waste: Store the waste container in a designated satellite accumulation area. The container should be kept closed at all times except when adding waste[9][10].

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Personal Protective Equipment (PPE) Summary

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against dust particles and potential splashes[6][11].
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber) over standard nitrile gloves. A chemical-resistant apron or lab coat.To prevent skin contact, which can cause irritation or burns. Butyl rubber offers good resistance to many corrosive chemicals[6][12].
Respiratory Protection Not typically required if handled in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of hazardous dust or vapors[3].
Footwear Closed-toe, non-perforated shoesTo protect feet from spills[12].

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer exp_run Perform Experiment handle_transfer->exp_run cleanup_decon Decontaminate Glassware & Surfaces exp_run->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste in Labeled Container cleanup_waste->cleanup_dispose end end cleanup_dispose->end EHS Waste Pickup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Difluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2,6-Difluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.